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  • Product: 1(2H)-Isoquinolinone, 7-bromo-3-methyl-
  • CAS: 1595959-15-1

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: 7-Bromo-3-methyl-1(2H)-isoquinolinone in Targeted Drug Discovery

Executive Summary In modern structure-based drug design, the identification of a versatile, pre-organized pharmacophore is the cornerstone of successful hit-to-lead optimization. 7-Bromo-3-methyl-1(2H)-isoquinolinone (al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the identification of a versatile, pre-organized pharmacophore is the cornerstone of successful hit-to-lead optimization. 7-Bromo-3-methyl-1(2H)-isoquinolinone (also known as 7-bromo-3-methyl-1,2-dihydroisoquinolin-1-one, CAS: 1595959-15-1) has emerged as a highly privileged building block.

This technical guide deconstructs the structural rationale, synthetic methodologies, and pharmacological applications of this specific scaffold. By combining a rigid hydrogen-bonding network with a strategically positioned halogen vector, this compound serves as an ideal starting point for synthesizing potent Poly(ADP-ribose) polymerase (PARP) inhibitors[1] and selective kinase inhibitors[2].

Physicochemical Profiling & Structural Rationale

To understand the utility of 7-bromo-3-methyl-1(2H)-isoquinolinone, we must first analyze its physicochemical properties and the causality behind its specific substitution pattern.

Quantitative Data Summary
PropertyValueRationale / Implication in Drug Design
CAS Number 1595959-15-1Unique identifier for the 1,2-dihydroisoquinolin-1-one tautomer.
Molecular Formula C10H8BrNOProvides a low molecular weight starting point (Lead-like space).
Molecular Weight 238.09 g/mol Leaves >250 Da of "budget" for downstream functionalization before hitting Lipinski's limit.
Core Motif 1(2H)-isoquinolinoneActs as a rigid bidentate hydrogen bond donor (N-H) and acceptor (C=O).
The Causality of the Pharmacophore

As an application scientist, I emphasize that every atom in a lead scaffold must serve a thermodynamic or spatial purpose:

  • The 1(2H)-Isoquinolinone Core: This bicyclic system is a well-established bioisostere for the nicotinamide moiety of NAD+. In PARP enzymes, the N-H and C=O groups form a critical bidentate hydrogen bond with the highly conserved Gly863 and Ser904 residues[3]. In kinases, this same motif acts as a potent hinge-binding domain, anchoring the molecule within the ATP-binding pocket[4].

  • The 3-Methyl Group: Steric constraints are vital for target selectivity. The 3-methyl substitution restricts the rotational degrees of freedom of the isoquinolinone ring. By pre-organizing the molecule into its bioactive conformation, we significantly reduce the entropic penalty (

    
    ) upon target binding, thereby increasing overall binding affinity (
    
    
    
    ).
  • The 7-Bromo Vector: The C7 position is spatially oriented toward the solvent-exposed catalytic cleft in PARP-1 and the hydrophobic pocket in kinases. The bromine atom serves as an ideal synthetic handle for transition-metal-catalyzed cross-coupling, allowing chemists to append solubilizing groups (e.g., piperazines or triazoles) without disrupting the core hydrogen-bonding network[5].

Synthetic Methodologies & Downstream Functionalization

The true value of 7-bromo-3-methyl-1(2H)-isoquinolinone lies in its amenability to late-stage functionalization. Below is a self-validating protocol for a standard Palladium-catalyzed Suzuki-Miyaura cross-coupling to extend the scaffold.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Append an aryl/heteroaryl group to the C7 position to probe the solvent-exposed channel of the target protein.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 7-bromo-3-methyl-1(2H)-isoquinolinone (1.0 eq), the desired aryl boronic acid (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), and 
    
    
    
    (0.05 eq).
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

    • Causality: The biphasic Dioxane/Water system is chosen because it provides optimal solubility for the organic scaffold while fully dissolving the inorganic base required to activate the boronic acid. Degassing via nitrogen sparging is critical to prevent the oxidation of the active

      
       species to inactive 
      
      
      
      .
  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

    • Causality:

      
       is selected because the bidentate dppf ligand prevents the formation of inactive palladium black and facilitates the difficult oxidative addition into the electron-rich isoquinolinone ring.
      
  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Extract the aqueous layer, combine the organic phases, and dry over

    
    .
    
  • Validation: Analyze the crude mixture via LC-MS. A successful reaction is validated by the complete disappearance of the 238 m/z (

    
    ) bromine isotope pattern and the appearance of the coupled product mass.
    

Pharmacological Applications: Signaling Pathways

PARP-1 Inhibition and Synthetic Lethality

Isoquinolinone derivatives are historically recognized for their potent protection against cellular damage by inhibiting PARP[1]. In oncology, PARP-1 inhibitors exploit the concept of synthetic lethality in tumors harboring BRCA1/2 mutations. By competing with NAD+ at the catalytic domain, these compounds block poly(ADP-ribosyl)ation, preventing the repair of DNA single-strand breaks. Recent studies have even hybridized this core with naphthoquinones to induce apoptosis via dual PARP-1 inhibition and ROS generation[6].

PARP_Pathway DNA_Damage DNA Damage PARP1_Recruit PARP-1 Recruitment DNA_Damage->PARP1_Recruit NAD_Bind NAD+ Binding PARP1_Recruit->NAD_Bind PARylation PARylation NAD_Bind->PARylation Apoptosis Apoptosis NAD_Bind->Apoptosis Blocked DNA_Repair DNA Repair PARylation->DNA_Repair Inhibitor Isoquinolinone Inhibitor->NAD_Bind Inhibition

PARP-1 dependent DNA repair pathway and competitive inhibition by isoquinolinones.

Kinase Inhibition (HPK1)

Beyond DNA repair, the 1(2H)-isoquinolinone scaffold is a potent hinge-binding motif in kinase inhibitors, specifically targeting hematopoietic progenitor kinase 1 (HPK1)[2]. Inhibiting HPK1 subverts the negative regulation of T-cell receptor signaling, thereby augmenting the anti-tumor immune response in cancer immunotherapy.

Self-Validating Experimental Workflows

To evaluate libraries synthesized from the 7-bromo-3-methyl-1(2H)-isoquinolinone scaffold, a robust High-Throughput Screening (HTS) assay is required.

Protocol: TR-FRET Biochemical Assay for Hit Validation

Objective: Determine the


 of synthesized isoquinolinone derivatives against target enzymes.

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense nanoliter volumes of the compound library into a 384-well microplate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and edge effects, ensuring high precision in dose-response curves.

  • Enzyme/Substrate Addition: Add the target enzyme (e.g., PARP-1) and biotinylated NAD+ substrate. Incubate for 60 minutes at room temperature.

  • Detection Reagents: Add a Europium-labeled anti-biotin antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout & Validation: Read the plate on a multi-mode reader (excitation at 337 nm, emission at 615 nm and 665 nm).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because the long-lifetime Europium fluorophore allows a microsecond time delay before measurement. This completely eliminates short-lived background autofluorescence from the library compounds, preventing false positives.

  • System Validation: Calculate the Z'-factor using positive controls (e.g., Olaparib) and negative controls (DMSO). The assay is only self-validated and accepted if the Z'-factor is > 0.5.

HTS_Workflow Synthesis Library Synthesis Plating Acoustic Dispensing Synthesis->Plating Assay TR-FRET Assay Plating->Assay Readout Fluorescence Readout Assay->Readout Data Hit Validation Readout->Data

High-throughput screening workflow for evaluating isoquinolinone-derived inhibitors.

References

  • CAS: 1595959-15-1 | CymitQuimica Source: CymitQuimica URL:

  • Potent Beta-Cell Protection in Vitro by an Isoquinolinone-Derived PARP Inhibitor Source: PubMed (NIH) URL:[1]

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[6]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3]

  • Poly (ADP-ribose) polymerase inhibitor reduces heart ischaemia/reperfusion injury via inflammation and Akt signalling in rats Source: PubMed (NIH) URL:[5]

  • Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors Source: ResearchGate URL:[2]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: DIGIBUG Principal (UGR) URL:[4]

Sources

Exploratory

1(2H)-Isoquinolinone, 7-bromo-3-methyl- molecular structure

An In-Depth Technical Guide to 1(2H)-Isoquinolinone, 7-bromo-3-methyl-: Synthesis, Characterization, and Applications Abstract The isoquinolinone scaffold is a privileged heterocyclic motif present in numerous natural pr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1(2H)-Isoquinolinone, 7-bromo-3-methyl-: Synthesis, Characterization, and Applications

Abstract

The isoquinolinone scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds. Its derivatives are subjects of intense research in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a specific derivative, 7-bromo-3-methyl-1(2H)-isoquinolinone. We delve into its molecular structure, physicochemical properties, and a proposed, robust synthetic pathway grounded in established chemical precedents. Furthermore, this document outlines the expected spectroscopic characteristics for structural verification and discusses the potential applications of this molecule as a versatile intermediate in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, actionable protocols.

Molecular Overview

7-bromo-3-methyl-1(2H)-isoquinolinone is a halogenated derivative of the 1(2H)-isoquinolinone core. The presence of a bromine atom at the C7 position provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group at C3 influences the molecule's steric and electronic properties. The 1(2H)-isoquinolinone structure itself is characterized by a lactam function within the bicyclic aromatic system, allowing for tautomerization to the corresponding 1-hydroxyisoquinoline form.

Chemical Structure

The molecular structure consists of a fused benzene and pyridinone ring system. The bromine is attached to the benzene ring, and the methyl group is on the pyridinone ring.

Caption: Molecular structure of 7-bromo-3-methyl-1(2H)-isoquinolinone.

Physicochemical Properties

The key properties of the target molecule are summarized below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Exact Mass 236.98401 Da
XLogP3 2.4 (Predicted)
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Appearance Expected to be a solid at room temperature.

Synthesis and Mechanism

While numerous methods exist for constructing the isoquinoline core, a practical and adaptable approach for synthesizing 7-bromo-3-methyl-1(2H)-isoquinolinone can be derived from established literature precedents for similar substituted isoquinolinones.[1][2] A highly convergent and effective strategy involves the reaction of a metalated o-tolualdehyde derivative with a nitrile, a method pioneered by Poindexter and expanded upon by Myers.[3]

Retrosynthetic Analysis and Strategy

The core strategy involves forming the pyridinone ring onto a pre-functionalized benzene ring. A logical disconnection breaks the C4-C4a and N2-C3 bonds, leading back to a 4-bromo-2-methylbenzaldehyde derivative and an acetonitrile anion equivalent. This approach ensures the correct placement of the bromine and methyl substituents from readily available starting materials.

Proposed Synthetic Protocol

This protocol is adapted from methodologies proven to be effective for the synthesis of substituted isoquinolines.[3] The causality for key steps is explained to ensure reproducibility and understanding.

Step 1: Imine Formation from 4-Bromo-2-methylbenzaldehyde

  • To a solution of 4-bromo-2-methylbenzaldehyde (1.0 eq) in anhydrous toluene (0.5 M), add tert-butylamine (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

    • Rationale: The formation of the tert-butyl imine protects the aldehyde and provides an acidic benzylic proton for the subsequent metalation step. The removal of water via the Dean-Stark trap drives the equilibrium towards product formation.

  • Remove the solvent under reduced pressure to yield the crude N-(4-bromo-2-methylbenzylidene)-tert-butylamine, which can be used directly in the next step.

Step 2: Metalation and Nucleophilic Addition

  • Dissolve the crude imine (1.0 eq) in anhydrous THF (0.4 M) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF dropwise over 20 minutes. Stir the resulting deep red solution for 1 hour at -78 °C.

    • Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the benzylic methyl group to form a resonance-stabilized benzylic anion. The low temperature is critical to prevent side reactions.

  • To this solution, add acetonitrile (1.5 eq) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Rationale: The benzylic anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.

Step 3: Hydrolysis and Cyclization

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (5 mL per mmol of imine).

  • Add an equal volume of 3 M aqueous HCl and stir the mixture vigorously for 2 hours at room temperature.

    • Rationale: The acidic workup hydrolyzes the imine and promotes the intramolecular cyclization of the resulting amino-ketone intermediate, followed by tautomerization and dehydration to form the stable isoquinolinone ring.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 1:1).

  • Combine the fractions containing the desired product and remove the solvent to yield 7-bromo-3-methyl-1(2H)-isoquinolinone as a solid.

Reaction Workflow

G SM 4-Bromo-2-methylbenzaldehyde + tert-Butylamine Imine N-(4-bromo-2-methylbenzylidene)- tert-butylamine SM->Imine Toluene, Reflux (Dean-Stark) Anion Benzylic Anion Intermediate Imine->Anion 1. LDA, THF, -78 °C Adduct Nitrile Adduct Anion->Adduct 2. Acetonitrile (CH3CN) Product 7-Bromo-3-methyl-1(2H)-isoquinolinone Adduct->Product 3. Aq. HCl Workup (Hydrolysis & Cyclization)

Caption: Proposed workflow for the synthesis of the target molecule.

Structural Elucidation and Characterization

Confirmation of the successful synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone requires a combination of standard spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for confirming the molecular framework, including the substitution pattern on the aromatic ring and the presence of the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks (M+ and M+2) of nearly equal intensity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, notably the N-H stretch and the characteristic lactam carbonyl (C=O) stretch.

Expected Spectroscopic Data

While experimental data is not available in public databases, the following table outlines the predicted data based on known spectra of analogous compounds.[4][5]

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 11.5-12.0 (br s, 1H, NH), δ 8.0-8.2 (d, 1H, H-8), δ 7.7-7.8 (d, 1H, H-5), δ 7.5-7.6 (dd, 1H, H-6), δ 6.5-6.6 (s, 1H, H-4), δ 2.2-2.3 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ ~162 (C=O), δ ~140 (C-4a), δ ~138 (C-8a), δ ~135 (C-6), δ ~128 (C-8), δ ~125 (C-5), δ ~122 (C-7, C-Br), δ ~120 (C-3, C-CH₃), δ ~105 (C-4), δ ~18 (CH₃).
HRMS (ESI+) m/z calculated for C₁₀H₉⁷⁹BrNO⁺ [M+H]⁺: 237.9916; Found: [Value ± 5 ppm]. m/z calculated for C₁₀H₉⁸¹BrNO⁺ [M+H]⁺: 239.9896; Found: [Value ± 5 ppm].
IR (KBr, cm⁻¹) ~3100-2900 (N-H stretch, broad), ~1660 (C=O stretch, lactam), ~1600 (C=C stretch, aromatic).

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The true value of 7-bromo-3-methyl-1(2H)-isoquinolinone for a drug development professional lies in its potential as a versatile building block. The C7-bromo substituent is a prime site for modification using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries of compounds. This enables systematic Structure-Activity Relationship (SAR) studies to optimize biological activity.

Potential Biological Activity

The isoquinolinone core is a well-established pharmacophore. Derivatives have shown a wide range of biological activities, with significant research focused on their potential as anticancer agents.[6] Specifically, substitutions at various positions on the isoquinolinone ring have been shown to modulate activity against different cancer cell lines. Studies on related 3-aminoisoquinolin-1(2H)-one derivatives have identified lead compounds that effectively inhibit tumor cell growth.[6] The title compound serves as a key starting point for accessing novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Caption: Potential derivatization pathways and resulting applications.

Conclusion

7-bromo-3-methyl-1(2H)-isoquinolinone represents a strategically important, yet underexplored, chemical entity. This guide has provided a detailed framework for its molecular structure, properties, and a plausible, literature-supported synthetic route. The outlined characterization data provides a benchmark for researchers to verify its identity upon synthesis. Given the proven therapeutic relevance of the isoquinolinone scaffold, this molecule stands out as a high-potential intermediate for the synthesis of novel, bioactive compounds, particularly in the field of oncology. Its utility as a platform for library generation makes it a valuable tool for any research program focused on the discovery of new small-molecule therapeutics.

References

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10433-10436.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
  • Xu, X., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • ChemicalBook. (2023). 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE.
  • Potikha, L., Brovarets, V., & Zhirnov, V. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 114-123.
  • El-Naggar, M., et al. (2022). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 10.

Sources

Foundational

Advanced Synthesis Strategies and Applications from 6-Bromo-1-indanone Derivatives

Executive Summary In the landscape of modern organic synthesis and drug discovery, the selection of starting materials dictates the efficiency, scalability, and modularity of the entire synthetic route. 6-Bromo-1-indanon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the selection of starting materials dictates the efficiency, scalability, and modularity of the entire synthetic route. 6-Bromo-1-indanone (CAS: 14548-39-1) has emerged as a privileged, bifunctional building block. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its dual reactive sites—a C1 ketone and a C6 aryl bromide—enable orthogonal functionalization, allowing chemists to selectively manipulate one site without necessitating cumbersome protection-deprotection sequences[1]. This whitepaper dissects the mechanistic rationale, experimental workflows, and advanced applications of 6-bromo-1-indanone derivatives across therapeutics, catalysis, and materials science.

Structural Profiling and Mechanistic Rationale

The utility of 6-bromo-1-indanone is rooted in its highly predictable chemoselectivity:

  • The C1 Ketone: Acts as a classic electrophilic center. It readily undergoes hydride reduction to yield 6-bromo-1-indanol[2], reductive amination to form indane-amines, or McMurry coupling to generate sterically hindered alkenes[3].

  • The C6 Aryl Bromide: Serves as a robust handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the bromide is electronically deactivated by the meta-relationship to the electron-withdrawing ketone (though separated by the fused ring, inductive effects apply), oxidative addition by Pd(0) requires optimized ligand systems, yet proceeds with high fidelity[2].

By sequentially exploiting these two sites, researchers can construct highly complex, stereodefined architectures such as C2-symmetric bis(oxazoline) ligands[4] and 5-HT7 receptor antagonists[2].

Core Synthetic Pathways

The divergence of 6-bromo-1-indanone into various high-value chemical spaces is mapped in the diagram below. We classify these into three primary pathways based on the initial site of functionalization.

G Start 6-Bromo-1-indanone Red Ketone Reduction (NaBH4) Start->Red Pathway A Suz Suzuki Coupling (Pd-Catalyst) Start->Suz Pathway B McMurry McMurry Coupling (TiCl4 / Zn) Start->McMurry Pathway C Indene 5-Bromoindene Red->Indene Dehydration Epox Jacobsen Epox. & Ritter Rxn Indene->Epox Ligand Inda(box) Ligands (Catalysis) Epox->Ligand Aryl 6-Aryl-1-indanone Suz->Aryl Amin Reductive Amination Aryl->Amin Pharm 5-HT7 Antagonists (Therapeutics) Amin->Pharm Stilbene Stiff-Stilbenes (Materials) McMurry->Stilbene

Fig 1: Orthogonal synthetic pathways diverging from 6-bromo-1-indanone.

Pathway A: Asymmetric Catalysis via Inda(box) Ligands

Aminoindanol-derived bis(oxazoline) (Inda(box)) ligands are critical for enantioselective metal-catalyzed transformations. Historically, modifying the ligand architecture was difficult. However, starting with 6-bromo-1-indanone provides a functional handle (the bromide) at the outset[5]. Borohydride reduction and subsequent dehydration yield 5-bromoindene. A Jacobsen asymmetric epoxidation followed by a Ritter reaction accesses the cis-1,2-aminoalcohol moiety with high diastereoselectivity, allowing late-stage diversification via Pd-catalyzed cross-couplings[6].

Pathway B: Neurotherapeutics via Cross-Coupling

Indane-amine derivatives are potent modulators of the 5-HT7 receptor, a target for treating Alzheimer's disease and depression[2]. Here, the Suzuki-Miyaura coupling is executed first at the C6 position to install various aryl or heteroaryl groups. The preserved C1 ketone is subsequently subjected to reductive amination to install the pharmacophoric amine[2].

Pathway C: Photoswitches via McMurry Coupling

In materials science, 6-bromo-1-indanone is utilized to synthesize "stiff-stilbenes"—sterically restricted alkenes that undergo highly efficient Z/E photoisomerization. A mixed McMurry coupling of 6-bromo-1-indanone with other indanone derivatives yields functionalized stiff-stilbenes used as molecular motors and photoswitches[3].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating causality for each procedural step and built-in quality control (QC) checkpoints.

Protocol 1: Controlled Borohydride Reduction to 6-Bromo-1-indanol

This step is foundational for Pathway A. The goal is quantitative reduction without triggering premature elimination.

  • Preparation: Dissolve 6-bromo-1-indanone (1.0 mmol, 211 mg) in anhydrous methanol (2.25 mL) in a round-bottom flask under a nitrogen atmosphere[2].

    • Causality: Methanol serves as both the solvent and a proton source to collapse the intermediate alkoxyborohydride complex.

  • Reagent Addition: Cool the solution to 0 °C. Add sodium borohydride (NaBH4, 1.0 mmol, 38 mg) in 3 equal portions, waiting 10 minutes between each addition[2].

    • Causality: Stepwise addition controls the exothermic release of hydrogen gas and suppresses the formation of pinacol-type coupling byproducts, ensuring high chemoselectivity.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 30 minutes[2].

    • Validation & QC: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a more polar spot (the alcohol).

  • Quench and Workup: Evaporate the methanol under reduced pressure. Dissolve the crude residue in EtOAc (1 mL) and quench with H2O (3 mL)[2]. Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate to dryness.

    • Result: Pure 6-bromo-1-indanol is obtained in ~96% yield as a crystalline solid[2].

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the C6 derivatization (Pathway B), requiring precise exclusion of oxygen to maintain the active Pd(0) catalytic species.

  • System Assembly: In a Schlenk flask, combine 6-bromo-1-indanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol)[7].

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation. Na2CO3 is chosen as a mild base to facilitate transmetalation without causing aldol condensation of the enolizable ketone.

  • Solvent Degassing: Add a 1:1 mixture of Toluene and H2O (10 mL total). Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: The biphasic system dissolves both the organic substrates (Toluene) and the inorganic base (H2O). Degassing is critical to prevent the oxidation of the phosphine ligands and the Pd catalyst.

  • Catalyst Addition: Under a positive flow of Argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 mmol, 5 mol%)[7].

  • Reflux: Heat the mixture to 90 °C and stir vigorously for 16–24 hours[7].

    • Validation & QC: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous biphasic mixture. LC-MS should indicate the mass of the cross-coupled product [M+H]+.

  • Purification: Cool to room temperature, separate the organic layer, extract the aqueous phase with EtOAc, dry, and purify via flash column chromatography to yield the 6-aryl-1-indanone.

Quantitative Data & Yield Analysis

The modularity of 6-bromo-1-indanone is reflected in the high efficiency of its primary transformations. Table 1 summarizes the expected yields and optimized conditions for key synthetic nodes.

Table 1: Comparative Yields of 6-Bromo-1-indanone Transformations

Reaction TypeReagents / Catalyst SystemPrimary Intermediate / ProductExpected YieldApplication Domain
Ketone Reduction NaBH4, MeOH, 0 °C to rt6-bromo-1-indanol95–96%Ligand precursor synthesis[2]
Suzuki Cross-Coupling Arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O6-Aryl-1-indanone80–90%5-HT7 Antagonists (Pharma)[2],[7]
Mixed McMurry Coupling TiCl4, Zn dust, THF, refluxStiff-stilbene derivatives25–35%Photoswitches (Materials)[3]
Jacobsen Epoxidation Mn-Salen catalyst, NaOCl, K2CO3Bromoindene oxide58% (94:6 er)Inda(box) Ligands (Catalysis)[8]
Ritter Reaction Acetonitrile, Acid catalystcis-1,2-aminoalcohol oxazoline>70%Chiral Auxiliaries[8],[5]

Conclusion

6-Bromo-1-indanone transcends its role as a simple reagent; it is a strategic node in advanced synthetic planning. By understanding the causal relationships between its electronic structure and its reactivity under various catalytic regimes, researchers can rapidly access diverse chemical spaces—from highly selective neurotherapeutics to state-of-the-art chiral ligands and photoactive materials. The self-validating protocols provided herein ensure that these transformations can be executed with high fidelity, maximizing both yield and stereochemical control.

References

  • EP2308849A1 - Indane-amine derivatives, their preparation and use as medicaments Source: Google Patents URL
  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands Source: National Library of Medicine (PMC) URL:[Link]

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Exploratory

The Emerging Therapeutic Potential of Brominated Isoquinolinones: A Technical Guide for Drug Discovery Professionals

Abstract The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine atoms to this scaffold has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of bromine atoms to this scaffold has emerged as a powerful tool for modulating and enhancing a range of biological activities, opening new avenues for therapeutic development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of brominated isoquinolinones. We will delve into their significant potential as anticancer and antimicrobial agents, explore their interactions with key biological targets, and provide detailed experimental protocols to facilitate further research in this promising area.

Introduction: The Isoquinolinone Scaffold and the Influence of Bromination

Isoquinolin-1-one and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The isoquinolinone core, with its fused benzene and pyridinone rings, provides a versatile template for structural modification, allowing for the fine-tuning of its biological profile.

The introduction of a bromine atom, a halogen, onto the isoquinolinone scaffold can profoundly influence its physicochemical and biological properties. This is attributable to several key factors:

  • Electronic Effects: Bromine is an electronegative atom that can alter the electron distribution within the aromatic system, influencing the molecule's ability to interact with biological targets through hydrogen bonding, and dipole-dipole interactions.

  • Lipophilicity: The presence of bromine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Steric Hindrance: The size of the bromine atom can introduce steric bulk, which can influence the molecule's conformation and its binding affinity and selectivity for specific enzymes or receptors.

  • Metabolic Stability: Bromination can block positions susceptible to metabolic degradation, thereby increasing the compound's in vivo half-life.

Understanding these effects is crucial for the rational design of novel brominated isoquinolinone derivatives with improved potency and selectivity.

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied biological activity of brominated isoquinolinones is their potential as anticancer agents. Research has demonstrated that specific bromination patterns on the isoquinolinone ring system can lead to potent cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Recent studies have begun to elucidate the structure-activity relationships (SAR) for brominated isoquinolinones, providing valuable guidance for the design of more effective anticancer compounds. A notable study on a series of (E)-4-arylidene isoquinoline-1,3-dione derivatives revealed that the position and combination of substituents on the arylidene ring significantly impact cytotoxicity.[3]

Specifically, compounds bearing a bromine atom in combination with other electron-withdrawing or electron-donating groups have shown potent activity against the MCF-7 human breast cancer cell line. For instance, a compound with both a bromo and a methyl group on the arylidene ring exhibited an IC50 value of 3.57 µM, which is comparable to the standard chemotherapeutic drug doxorubicin.[3] This suggests that a balanced electronic and steric profile is crucial for potent anticancer activity.

Mechanisms of Anticancer Action

While the precise mechanisms of action for many brominated isoquinolinones are still under investigation, several lines of evidence point towards the induction of apoptosis (programmed cell death) and cell cycle arrest as key contributors to their cytotoxic effects. The structural similarity of isoquinolinones to other known anticancer agents suggests potential interactions with key cellular targets involved in cell proliferation and survival.

A plausible mechanism involves the inhibition of critical enzymes such as topoisomerases, which are essential for DNA replication and repair.[4] Additionally, some isoquinoline derivatives have been shown to target signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.[5]

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by brominated isoquinolinones to induce apoptosis.

apoptosis_pathway Brominated Isoquinolinone Brominated Isoquinolinone Cellular Target Cellular Target Brominated Isoquinolinone->Cellular Target Inhibition/Modulation Caspase Activation Caspase Activation Cellular Target->Caspase Activation Signal Transduction Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by a brominated isoquinolinone.

Antimicrobial Activity: A Potential Solution to Drug Resistance

In addition to their anticancer properties, brominated isoquinolinones are being explored for their antimicrobial potential. The emergence of multidrug-resistant (MDR) bacteria presents a significant global health threat, and novel antimicrobial agents are urgently needed. The isoquinoline scaffold itself is found in many natural and synthetic compounds with antimicrobial activity.[1]

While specific studies on the antimicrobial activity of brominated isoquinolinones are still emerging, research on related brominated quinazolinones has shown promising results against both Gram-positive and Gram-negative bacteria.[6] The proposed mechanisms of antimicrobial action for similar heterocyclic compounds often involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Enzyme Inhibition: A Key to Therapeutic Efficacy

The biological activities of brominated isoquinolinones are often rooted in their ability to inhibit specific enzymes. The isoquinoline scaffold has been identified as a privileged structure for the development of inhibitors for a variety of enzymes, including:

  • Protein Kinases: These enzymes play a crucial role in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. Certain isoquinoline derivatives have been shown to be potent kinase inhibitors.[7]

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. Some isoquinoline derivatives have demonstrated inhibitory activity against these enzymes.[7]

  • Topoisomerases: As mentioned earlier, these enzymes are critical for DNA replication and are validated targets for anticancer drugs.

The bromine substituent can enhance the binding affinity and selectivity of isoquinolinones for their target enzymes, leading to improved therapeutic efficacy.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of brominated isoquinolinones, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize confluent cells and seed them into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the brominated isoquinolinone compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO or a solubilization buffer (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compounds Prepare Compounds Prepare Compounds->Treat Cells Incubate (48-72h) Incubate (48-72h) Treat Cells->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (3-4h) Incubate (3-4h) Add MTT->Incubate (3-4h) Solubilize Formazan Solubilize Formazan Incubate (3-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient medium.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the brominated isoquinolinone in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microplate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (broth with bacteria, no compound) and a sterility control (broth only).

    • Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Future Directions and Conclusion

The exploration of brominated isoquinolinones as potential therapeutic agents is a rapidly evolving field. While the initial findings, particularly in the area of anticancer research, are highly encouraging, further investigations are warranted to fully unlock their therapeutic potential. Future research should focus on:

  • Expanding the chemical space: Synthesis and biological evaluation of a wider range of brominated isoquinolinone derivatives to establish more comprehensive SAR.

  • Elucidating detailed mechanisms of action: Utilizing advanced molecular and cellular biology techniques to identify the specific cellular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety studies: Evaluating the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic efficacy, pharmacokinetics, and toxicity profiles.

References

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Foundational

An In-depth Technical Guide to the Theoretical Properties and Molecular Modeling of 7-bromo-3-methyl-1(2H)-isoquinolinone

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1] This guide provides a comprehensive theoretical and computational exploration of a specific derivative, 7-bromo-3-methyl-1(2H)-isoquinolinone. As a Senior Application Scientist, the following sections will not only detail the predicted molecular properties but also elucidate the strategic rationale behind the computational methodologies employed. This document serves as a self-validating framework for researchers aiming to understand and further investigate this class of molecules for potential therapeutic applications.

Introduction: The Significance of the Isoquinolinone Core

The 1(2H)-isoquinolinone moiety is a privileged structure in drug discovery, present in a wide array of natural products and synthetic molecules with significant biological activities.[1] These compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to anticancer, anti-inflammatory, and neuroprotective properties.[2][3] The introduction of a bromine atom at the 7-position and a methyl group at the 3-position is anticipated to modulate the electronic and steric properties of the core structure, potentially influencing its binding affinity to biological targets and its pharmacokinetic profile. Understanding these properties at a molecular level is paramount for the rational design of novel therapeutics.

Theoretical and Physicochemical Properties

Table 1: Predicted Physicochemical Properties and Comparison with Related Analogs

PropertyPredicted for 7-bromo-3-methyl-1(2H)-isoquinolinone7-bromo-3-methylisoquinoline[4]7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline[5]7-Bromo-1,4-dihydro-3(2H)-isoquinolinone[6]
Molecular Formula C10H8BrNOC10H8BrNC10H12BrNC9H8BrNO
Molecular Weight ~238.08 g/mol 222.08 g/mol 226.11 g/mol 226.07 g/mol
XLogP3 ~2.53.42.41.9
Hydrogen Bond Donors 1011
Hydrogen Bond Acceptors 1111

Note: The properties for the target compound are estimations based on its structure and data from similar compounds. These values would be refined with experimental validation.

Molecular Modeling: A Gateway to Understanding Function

Computational chemistry provides a powerful toolkit to investigate the structural and electronic characteristics of molecules, offering insights that guide experimental work.[3]

Quantum Chemical Calculations: Unveiling Electronic Behavior

Density Functional Theory (DFT) is the cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for predicting molecular properties.[3][7]

Protocol 1: Geometry Optimization and Frequency Analysis

  • Structure Preparation: The 2D structure of 7-bromo-3-methyl-1(2H)-isoquinolinone is drawn using a molecular editor and converted to a 3D conformation.

  • Computational Method: Geometry optimization is performed using DFT with the B3LYP functional and a 6-311G(d,p) basis set. This level of theory is widely used for organic molecules and provides reliable geometric parameters.[8][9]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Analysis: The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Workflow for Quantum Chemical Calculations

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Output & Analysis A 2D Structure Drawing B 3D Structure Generation A->B C DFT Geometry Optimization (B3LYP/6-311G(d,p)) B->C D Frequency Calculation C->D E Optimized 3D Geometry D->E F Thermodynamic Properties D->F G Vibrational Frequencies (IR/Raman) D->G

Caption: A generalized workflow for quantum chemical calculations.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10][11] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[12][13]

  • HOMO: The region of the molecule most likely to donate electrons in a reaction.

  • LUMO: The region of the molecule most likely to accept electrons.

For 7-bromo-3-methyl-1(2H)-isoquinolinone, the HOMO is expected to be localized primarily on the electron-rich aromatic ring system, while the LUMO will likely be distributed over the conjugated system, including the carbonyl group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[3][14]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In our target molecule, this would likely be around the oxygen atom of the carbonyl group.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, which are susceptible to nucleophilic attack. This would be expected around the hydrogen atom attached to the nitrogen.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] This is a cornerstone of structure-based drug design.

Protocol 2: General Molecular Docking Workflow

  • Protein Preparation: The 3D crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of 7-bromo-3-methyl-1(2H)-isoquinolinone is prepared, ensuring correct protonation states and minimizing its energy.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to explore possible binding poses of the ligand within the protein's active site.

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.

Potential Protein Targets for 7-bromo-3-methyl-1(2H)-isoquinolinone

Given the broad biological activities of isoquinolinones, several protein families represent potential targets:

  • Kinases: Many isoquinoline derivatives are known to be kinase inhibitors.

  • Topoisomerases: These enzymes are involved in DNA replication and are common targets for anticancer drugs.[2]

  • Enzymes involved in neuroinflammation: Due to the neuroprotective potential of some isoquinolines.

Workflow for Molecular Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Interpretation A Protein Structure Acquisition (PDB) C Grid Box Definition A->C B Ligand Structure Preparation D Molecular Docking Simulation B->D C->D E Binding Energy Calculation & Scoring D->E F Interaction Analysis (H-bonds, Hydrophobic, etc.) E->F G Structure-Activity Relationship (SAR) Insights F->G

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the study of 7-bromo-3-methyl-1(2H)-isoquinolinone. While the absence of extensive experimental data necessitates a predictive approach, the methodologies described herein provide a robust foundation for further investigation. The presented protocols for quantum chemical calculations and molecular docking are industry-standard approaches for elucidating the properties and potential biological activities of novel chemical entities.

Future experimental work should focus on the synthesis and spectroscopic characterization (NMR, IR, Mass Spectrometry) of 7-bromo-3-methyl-1(2H)-isoquinolinone to validate the theoretical predictions. Subsequent in vitro screening against a panel of relevant biological targets, guided by the molecular docking studies, will be crucial in uncovering the therapeutic potential of this promising molecule.

References

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  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. [Link]

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  • Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H). PMC. [Link]

  • Tojiboev, A., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.
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Exploratory

The Isoquinolinone Pharmacophore: A Technical Guide to Discovery, Synthesis, and Target Modulation

Executive Summary: The Strategic Value of the Isoquinolinone Core In modern drug discovery, the substituted isoquinolinone (and dihydroisoquinolinone) scaffold has transcended its early reputation as a simple kinase hing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Isoquinolinone Core

In modern drug discovery, the substituted isoquinolinone (and dihydroisoquinolinone) scaffold has transcended its early reputation as a simple kinase hinge-binder. As a Senior Application Scientist overseeing high-throughput screening (HTS) and lead optimization campaigns, I have seen firsthand how subtle stereoelectronic modifications to this bicyclic lactam can pivot its bioactivity across entirely different therapeutic domains.

This whitepaper provides an in-depth technical analysis of the history, mechanistic biology, and synthetic evolution of substituted isoquinolinones. By moving beyond traditional transition-metal catalysis and embracing chemoselective hypervalent iodine methodologies, we can now rapidly access complex isoquinolinone libraries. This guide is designed to equip medicinal chemists and pharmacologists with the causality behind our experimental choices and the protocols necessary to validate these potent molecules.

Historical Evolution & Discovery Milestones

The trajectory of isoquinolinone discovery is a masterclass in scaffold repurposing.

  • Early Kinase Inhibition (2000s): Initially, the isoquinolinone core was heavily explored for its ability to mimic the adenine ring of ATP. Substituted isoquinolines and isoquinolinones were developed as potent Rho-kinase (ROCK) inhibitors, though achieving selectivity against Protein Kinase G (PKG) remained a persistent challenge[1].

  • The Leap to Protein-Protein Interactions (2015): The paradigm shifted when Novartis utilized knowledge-based virtual screening to identify dihydroisoquinolinones as disruptors of the p53-MDM2 interaction. This culminated in the discovery of NVP-CGM097 , a highly potent and selective MDM2 inhibitor that entered Phase 1 clinical trials for p53 wild-type tumors[2].

  • Microtubule Destabilization (2022): Researchers discovered that meta-substituted 3-arylisoquinolinones could mimic colchicine. These compounds act as potent microtubule-destabilizing agents, exhibiting up to 700-fold greater antiproliferative activity than their para-substituted counterparts[3].

  • Reversing Multidrug Resistance (2026): Most recently, polymethoxylated N-carboranyl isoquinolinones have been engineered as highly potent inhibitors of the ABCG2 efflux pump, successfully resensitizing resistant cancer cells to chemotherapeutics like mitoxantrone[4].

Mechanistic Biology: Target Modulation Pathways

To understand why the isoquinolinone core is so versatile, we must examine its binding mechanics. In the case of MDM2 inhibition, the dihydroisoquinolinone core acts as a rigid, hydrophobic wedge. It inserts into the deep hydrophobic cleft of MDM2, directly competing with the critical Phe19, Trp23, and Leu26 residues of the p53 transactivation domain[2].

G A Isoquinolinone Inhibitor (e.g., NVP-CGM097) B MDM2 Protein A->B Binds Hydrophobic Pocket C p53 Tumor Suppressor (Active) B->C Interaction Blocked D Proteasomal Degradation B->D Ubiquitinates p53 (Without Inhibitor) E Cell Cycle Arrest & Apoptosis C->E Transcriptional Activation

Caption: p53-MDM2 Inhibition Pathway by Substituted Isoquinolinones

Quantitative Structure-Activity Relationships (SAR)

When optimizing isoquinolinones, the position of the substituent dictates the target class. The table below summarizes critical SAR data driving current drug development.

Compound / SeriesPrimary TargetKey SubstitutionPotency / EfficacyMechanistic Rationale
NVP-CGM097 MDM2-p53 PPIDihydroisoquinolinone coreIC50 = 8 nM (TR-FRET)Core provides optimal vector geometry for the hydrophobic pocket[2].
Compound 4 Microtubulesmeta-fluorophenyl at C32 μM (HUVEC suppression)meta-orientation allows the substituent to occupy a specific tubulin subpocket[3].
IC-10 / IC-11 ABCG2 Efflux Pump4-methoxyphenyl at N-carboranyl8.1-fold MXN IC50 shiftPolymethoxylation enhances affinity for the ABCG2 substrate-binding cavity[4].
Analog 38 SF-1 (Nuclear Receptor)–C(Me2)CO2Et ether>99 μM selectivity windowHydrophobicity at the alkoxy position is critical for SF-1 inhibitor activity[5].

Advanced Synthetic Methodologies

Historically, synthesizing isoquinolinones required harsh conditions, such as the double lithiation of arylbenzamides or heavy-metal catalyzed C-H activation. In late-stage preclinical scale-up, removing residual palladium or ruthenium is a costly bottleneck.

To circumvent this, modern synthetic workflows utilize (phenyliodonio)sulfamate (PISA) , an environmentally friendly hypervalent iodine(III) reagent. This enables a completely metal-free, solvent-dependent chemoselective synthesis of either 3- or 4-substituted isoquinolinones[6].

G S o-alkenylbenzamide I Iodane Intermediate A S->I Electrophilic Addition P PISA Reagent P->I N Nitrenium Ion C I->N Reductive Elimination (Proton Shift) P3 3-Substituted Isoquinolinone N->P3 Wet HFIP Solvent (Chemoselective) P4 4-Substituted Isoquinolinone N->P4 Acetonitrile Solvent (Chemoselective)

Caption: PISA-Mediated Chemoselective Synthesis Workflow

Self-Validating Experimental Protocols

As an Application Scientist, I enforce strict causality and self-validation in all protocols. Below are the definitive methodologies for synthesizing and validating isoquinolinone modulators.

Protocol 1: Chemoselective Synthesis of 3-Substituted Isoquinolinones

Objective: Metal-free synthesis of 3-arylisoquinolinones using PISA. Causality Check: Why use wet Hexafluoro-2-isopropanol (HFIP)? HFIP is a highly fluorinated solvent with exceptional hydrogen-bond donating capacity. It stabilizes the highly reactive nitrenium ion intermediate. The addition of water (2.5 equiv) is the critical switch that directs the nucleophilic attack, collapsing the intermediate exclusively into the 3-substituted isomer[6].

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL round-bottom flask, dissolve the o-alkenylbenzamide substrate (0.3 mmol) in 3.0 mL of HFIP.

  • Additive Introduction: Add precisely 2.5 equivalents of H₂O. (Self-Validation: Verify the water content of the HFIP batch via Karl Fischer titration prior to addition to prevent isomeric mixtures).

  • Reagent Addition: Add PISA (1.1 equivalents) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir for 20 minutes. Monitor via LC-MS. The reaction is complete when the starting material mass is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure 3-substituted isoquinolinone.

Protocol 2: TR-FRET Biochemical Assay for MDM2-p53 Inhibition

Objective: Quantify the IC50 of synthesized isoquinolinones against the MDM2-p53 interaction. Causality Check: Why Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? Isoquinolinones often possess extended pi-conjugation, leading to native compound auto-fluorescence in the 400-500 nm range. In standard fluorescence assays, this causes massive false-positive interference. TR-FRET utilizes a europium chelate donor with a millisecond emission half-life. By introducing a 50-microsecond delay before reading the emission, the short-lived auto-fluorescence of the isoquinolinone decays completely, isolating the biological binding signal[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged human MDM2 and 4 nM biotinylated p53 peptide in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Plating: Dispense 100 nL of the isoquinolinone compound (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 5 μL of the MDM2/p53 master mix to the plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection Reagents: Add 5 μL of a detection mix containing Anti-GST-Europium cryptate (donor) and Streptavidin-XL665 (acceptor).

  • Final Incubation & Read: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with an excitation of 337 nm, a 50 μs delay, and dual emission readings at 620 nm and 665 nm.

  • Self-Validation System: Every plate must contain a 10-point titration of Nutlin-3a (positive control). If the calculated IC50 of Nutlin-3a deviates by >0.5 log units from the established 1.5 nM baseline, or if the plate Z'-factor is <0.6, the assay data is automatically rejected to ensure reagent integrity.

Conclusion

The substituted isoquinolinone scaffold is a triumph of rational drug design. By understanding the stereoelectronic requirements of specific biological targets—whether it is the hydrophobic pocket of MDM2, the colchicine binding site of tubulin, or the efflux cavity of ABCG2—we can tune this core to achieve exceptional potency. Coupled with modern, metal-free synthetic methodologies like PISA-mediated chemoselective cyclization, the isoquinolinone core will remain a cornerstone of small-molecule drug discovery for decades to come.

References

  • Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - Beilstein Journals.[Link]

  • Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - ACS Publications.[Link]

  • SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - ACS Publications.[Link]

  • Polymethoxylated N-Carboranyl Isoquinolinones: A New Scaffold for ABCG2 Inhibitors - NIH.[Link]

  • Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - NIH.[Link]

  • Substituted isoquinolines and isoquinolinones as rho kinase inhibitors - Google P
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - MDPI.[Link]

Sources

Protocols & Analytical Methods

Method

using 7-bromo-3-methyl-1(2H)-isoquinolinone in medicinal chemistry

Application Note: 7-Bromo-3-methyl-1(2H)-isoquinolinone as a Privileged Scaffold in Targeted Drug Discovery Executive Summary 7-Bromo-3-methyl-1(2H)-isoquinolinone (CAS: 1595959-15-1) is a highly versatile, bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-3-methyl-1(2H)-isoquinolinone as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

7-Bromo-3-methyl-1(2H)-isoquinolinone (CAS: 1595959-15-1) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry[1]. Featuring a hydrogen-bonding lactam motif and a synthetic handle at the 7-position, this scaffold is instrumental in the rational design of poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated protein kinase (ROCK) inhibitors[2][3]. This application note details the structural rationale, biological applications, and validated synthetic protocols for elaborating this scaffold into diverse screening libraries.

Structural Rationale & Pharmacophore Mapping

The utility of 7-bromo-3-methyl-1(2H)-isoquinolinone stems from its precise pharmacophoric geometry, which allows it to act as a master template for multiple enzyme classes:

  • The 1(2H)-Isoquinolinone Core: The cyclic amide (lactam) acts as a rigid, bidentate hydrogen bond donor (N-H) and acceptor (C=O). In PARP enzymes, this motif perfectly mimics the carboxamide group of nicotinamide, anchoring the molecule within the NAD+ binding pocket[2][4]. In kinases (e.g., ROCK1/2), it serves as an ATP-competitive hinge-binder[5].

  • The 3-Methyl Group: This subtle substitution provides a steric vector that restricts the conformation of the lactam ring and occupies small hydrophobic pockets within the target active site. It also improves metabolic stability by blocking oxidative metabolism at the 3-position.

  • The 7-Bromo Handle: The bromine atom is strategically located on the solvent-exposed vector when the core is bound to the hinge/NAD+ pocket. It serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions, enabling rapid late-stage functionalization to optimize binding affinity and pharmacokinetics.

Application 1: Design of PARP-1/2 Inhibitors

PARP inhibitors exploit the concept of synthetic lethality in tumors harboring BRCA1/2 mutations. By blocking PARP-mediated base excision repair (BER), unrepaired single-strand breaks degenerate into double-strand breaks during replication, leading to cancer cell apoptosis[6]. Isoquinolinone derivatives are foundational to PARP inhibitor design[2]. By utilizing 7-bromo-3-methyl-1(2H)-isoquinolinone, medicinal chemists can perform Suzuki-Miyaura couplings to append diverse aryl or heteroaryl groups at the 7-position, extending the molecule into the accessory binding pockets of PARP-1 to enhance potency and selectivity[6].

PARP_Pathway DNA_Damage Single Strand Breaks (SSBs) PARP1 PARP1 Activation DNA_Damage->PARP1 BER Base Excision Repair (BER) PARP1->BER DSB Double Strand Breaks (DSBs) PARP1->DSB Unrepaired SSBs collapse at fork Survival Cell Survival BER->Survival Inhibitor 7-Substituted-3-methyl- 1(2H)-isoquinolinone Inhibitor->PARP1 Inhibits NAD+ Binding HR Homologous Recombination (BRCA Wild-Type) DSB->HR No_HR Deficient HR (BRCA Mutated) DSB->No_HR HR->Survival Death Synthetic Lethality (Tumor Cell Death) No_HR->Death

Figure 1: Mechanism of PARP inhibition and synthetic lethality using isoquinolinones.

Application 2: Development of Selective ROCK Inhibitors

ROCK1 and ROCK2 are critical serine/threonine kinases involved in cytoskeletal regulation. Their overactivation is implicated in cardiovascular diseases, psoriasis, and cancer metastasis[3]. The isoquinolinone scaffold is highly privileged for ROCK inhibition[5]. To achieve ROCK2 selectivity, bulky hydrophobic or basic amine groups are introduced via Buchwald-Hartwig amination at the 7-position of the 7-bromo-3-methyl-1(2H)-isoquinolinone core. These extensions interact with the P-loop (e.g., Phe103 in ROCK2), driving isoform selectivity[3].

ChemWorkflow Scaffold 7-Bromo-3-methyl- 1(2H)-isoquinolinone Suzuki Suzuki-Miyaura Coupling Scaffold->Suzuki Aryl Boronic Acids Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amines Pd2(dba)3, XPhos Library1 7-Aryl Derivatives (PARP/ROCK Hits) Suzuki->Library1 Library2 7-Amino Derivatives (Kinase Hinge Binders) Buchwald->Library2

Figure 2: Palladium-catalyzed synthetic workflow for elaborating the isoquinolinone scaffold.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 7-Bromo-3-methyl-1(2H)-isoquinolinone [1]

PropertyValue
CAS Number 1595959-15-1
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
Monoisotopic Mass 236.98 Da
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 1 (C=O)
Topological Polar Surface Area (TPSA) ~29.1 Ų

Table 2: Representative Cross-Coupling Parameters for Library Generation

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki-Miyaura Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane/H2O9075–90%
Buchwald-Hartwig Pd2(dba)3 (2 mol%), XPhosCs2CO3Toluene10060–85%
Sonogashira Pd(PPh3)2Cl2, CuIEt3NDMF8070–85%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 7-Aryl Derivatives)

Causality & Design: Pd(dppf)Cl2 is selected as the catalyst because the bidentate dppf ligand forms a highly stable palladium complex that resists degradation in the aqueous basic conditions required to activate the boronic acid, ensuring a high turnover number for electron-deficient aryl bromides.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromo-3-methyl-1(2H)-isoquinolinone (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL). Seal the flask with a rubber septum and degas the mixture by sparging with argon or nitrogen gas for 15 minutes to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor reaction completion via LC-MS or TLC (EtOAc/Hexanes).

  • Workup (Self-Validating): Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). The clear separation of the aqueous layer validates the successful removal of inorganic salts and boronic acid byproducts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of hexanes to EtOAc) to yield the pure 7-aryl-3-methyl-1(2H)-isoquinolinone. Validate structure via 1H NMR and HRMS.

Protocol B: Buchwald-Hartwig Amination (Synthesis of 7-Amino Derivatives)

Causality & Design: The combination of Pd2(dba)3 and the bulky, electron-rich biaryl phosphine ligand XPhos is critical here. XPhos facilitates the challenging oxidative addition into the aryl bromide and accelerates the reductive elimination of the C-N bond, effectively outcompeting unwanted β-hydride elimination pathways.

  • Preparation: In a dry, argon-flushed vial, combine 7-bromo-3-methyl-1(2H)-isoquinolinone (1.0 equiv, 1.0 mmol), the desired primary or secondary amine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Catalyst Complex: Add Pd2(dba)3 (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent: Add anhydrous toluene (8 mL). Seal the vial tightly.

  • Reaction: Heat the mixture at 100 °C for 16 hours under vigorous stirring.

  • Workup (Self-Validating): Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM, 20 mL) and filter through a short pad of Celite. The retention of a dark residue on the Celite pad validates the successful removal of the insoluble inorganic base and precipitated palladium black. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify by flash chromatography (silica gel, DCM/MeOH gradient, typically 0-5% MeOH) to isolate the target compound. Validate purity via HPLC (>95%) and identity via 13C NMR.

References

  • PubChemLite - 1595959-15-1 (C10H8BrNO) . Université du Luxembourg.1

  • Potent Beta-Cell Protection in Vitro by an Isoquinolinone-Derived PARP Inhibitor . Hormone and Metabolic Research (PubMed). 7

  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation . Journal of Medicinal Chemistry (ACS). 6

  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif . RSC Medicinal Chemistry (PMC). 8

  • Design, Synthesis, and Biological Evaluation of an Orally Bioavailable, Potent, and Selective ROCK2 Inhibitor for Psoriasis Treatment . Journal of Medicinal Chemistry (ACS). 3

  • Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes . Molecular Aspects of Medicine (PMC). 4

Sources

Application

Application Notes and Protocols for Utilizing 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Strategic Advantage of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in FBDD Fragment-Based Drug Disc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug development, offering a rational approach to identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but highly efficient binding to their biological targets.[1][3][4] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[5]

The isoquinolinone scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties.[6][7][8] This application note details the utility of a specific isoquinolinone derivative, 1(2H)-Isoquinolinone, 7-bromo-3-methyl- , as a high-value fragment for FBDD campaigns. Its rigid bicyclic core provides a well-defined shape for probing protein binding pockets, while the strategic placement of a bromine atom, a methyl group, and a lactam moiety offers key interaction points and vectors for future chemical elaboration.

The bromine atom at the 7-position is particularly noteworthy. It can serve as a heavy atom for X-ray crystallography, aiding in the identification of the fragment's binding pose, and also acts as a versatile synthetic handle for fragment evolution through various coupling reactions. The methyl group at the 3-position provides a non-polar interaction point and can be explored for steric complementarity within a binding site.

Physicochemical Profile and Adherence to the "Rule of Three"

A critical aspect of a successful FBDD campaign is the quality of the fragment library. Fragments are typically selected based on the "Rule of Three," which defines a set of physicochemical parameters that increase the likelihood of identifying high-quality hits.[9][10][11]

Let's analyze the predicted properties of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- :

PropertyPredicted Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~238.08 g/mol < 300 DaYes
cLogP~2.5≤ 3Yes
Hydrogen Bond Donors1 (N-H)≤ 3Yes
Hydrogen Bond Acceptors1 (C=O)≤ 3Yes
Rotatable Bonds0≤ 3Yes

Note: These values are estimated based on the chemical structure and data from similar compounds. Experimental validation is recommended.

As the table demonstrates, 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is an exemplary fragment that adheres to the "Rule of Three," making it an ideal candidate for inclusion in a fragment screening library. Its favorable predicted solubility and well-defined chemical features further enhance its potential as a starting point for drug discovery.

Experimental Workflow: From Fragment Screening to Hit Validation

The following section outlines a comprehensive workflow for the application of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution A Fragment Library (including 1(2H)-Isoquinolinone, 7-bromo-3-methyl-) C Biophysical Screening (NMR, SPR, or X-ray) A->C B Target Protein (e.g., Kinase, Protease) B->C D Initial Hits C->D Identifies binding E Orthogonal Screening (e.g., ITC, TSA) D->E Confirms binding F Structural Biology (X-ray Crystallography) E->F G Validated Hit with Binding Site Information F->G Reveals binding mode H Structure-Guided Medicinal Chemistry G->H I Fragment Growing, Linking, or Merging H->I J Lead Compound I->J Increases affinity and selectivity

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting fragment binding in a label-free and real-time manner.[12][13]

Objective: To identify if 1(2H)-Isoquinolinone, 7-bromo-3-methyl- binds to the target protein.

Materials:

  • SPR instrument (e.g., Biacore, a Cytiva company)

  • Sensor chip (e.g., CM5)

  • Target protein

  • 1(2H)-Isoquinolinone, 7-bromo-3-methyl- (solubilized in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a stock solution of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in 100% DMSO.

    • Dilute the fragment stock solution into the running buffer to the desired screening concentration (typically in the µM to mM range), ensuring the final DMSO concentration is matched in the running buffer (e.g., 1-5%).

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time. A change in the response units (RU) upon injection indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data to correct for bulk refractive index changes.

    • Analyze the sensorgrams for evidence of binding. A dose-response curve can be generated by injecting a range of fragment concentrations to determine the dissociation constant (KD).

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided drug design.[9][14]

Objective: To determine the binding mode of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- to the target protein.

Materials:

  • Purified and crystallizable target protein

  • 1(2H)-Isoquinolinone, 7-bromo-3-methyl-

  • Crystallization reagents (screens and solutions)

  • Cryoprotectant

  • Synchrotron beamline access

Procedure:

  • Protein Crystallization:

    • Set up crystallization trials of the target protein using vapor diffusion (sitting or hanging drop) methods.

    • Optimize crystallization conditions to obtain well-diffracting crystals.

  • Crystal Soaking:

    • Prepare a solution of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- in a cryoprotectant-compatible buffer.

    • Transfer protein crystals to the fragment-containing solution and allow them to soak for a defined period (minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure.

    • Carefully analyze the electron density maps to identify the bound fragment. The high electron density of the bromine atom can significantly aid in this process.

    • Refine the protein-fragment complex structure to high resolution.

Fragment Evolution: From a Validated Hit to a Potent Lead

Once the binding mode of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is confirmed, the next crucial phase is to evolve this initial hit into a more potent lead compound.[4] The chemical handles on the fragment provide clear vectors for chemical modification.

Fragment_Evolution cluster_0 Fragment Hit cluster_1 Evolution Strategies cluster_2 Chemical Modifications A 1(2H)-Isoquinolinone, 7-bromo-3-methyl- B Fragment Growing A->B C Fragment Linking A->C D Fragment Merging A->D B1 Suzuki or Sonogashira coupling at Br B->B1 B2 Modification of the methyl group B->B2 C1 Linker attachment at Br or N-H C->C1 D1 Combine with another binding fragment D->D1

Figure 2: Potential strategies for the chemical evolution of the 1(2H)-Isoquinolinone, 7-bromo-3-methyl- fragment.

  • Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets in the binding site. For 1(2H)-Isoquinolinone, 7-bromo-3-methyl-, the bromine atom is an ideal point for elaboration using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new aryl or alkyl groups.

  • Fragment Linking: If another fragment is found to bind in a nearby sub-pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity and selectivity. The bromine or the lactam nitrogen of the isoquinolinone core could serve as attachment points for a linker.

  • Fragment Merging: If an overlapping fragment is identified, a new molecule can be designed that incorporates the key binding features of both fragments.

A key metric to guide these optimization efforts is Ligand Efficiency (LE) , which relates the binding affinity of a compound to its size (number of heavy atoms). The goal during fragment evolution is to increase potency while maintaining or improving LE.

Conclusion

1(2H)-Isoquinolinone, 7-bromo-3-methyl- represents a highly promising and versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with its synthetically tractable nature, makes it an excellent starting point for the development of novel therapeutics against a wide range of biological targets. The protocols and strategies outlined in this application note provide a robust framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to lead optimization. The inherent properties of the isoquinolinone scaffold, combined with the strategic placement of functional groups, offer a rich landscape for medicinal chemistry exploration and the potential for accelerated discovery of next-generation medicines.

References

Sources

Method

Application Note: Divergent Derivatization of 7-Bromo-3-methylisoquinolin-1(2H)-one for High-Throughput SAR Studies

Executive Summary The isoquinolin-1(2H)-one core is a privileged scaffold in modern drug discovery, frequently utilized as a nicotinamide mimetic in Poly (ADP-ribose) polymerase (PARP) inhibitors, as well as a critical h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1(2H)-one core is a privileged scaffold in modern drug discovery, frequently utilized as a nicotinamide mimetic in Poly (ADP-ribose) polymerase (PARP) inhibitors, as well as a critical hinge-binding motif in various kinase and bromodomain inhibitors[1]. Within this chemical space, 7-bromo-3-methylisoquinolin-1(2H)-one serves as an optimal starting material for Structure-Activity Relationship (SAR) exploration.

This application note details field-proven methodologies for the divergent derivatization of this scaffold. By leveraging the C-7 bromine for transition-metal-catalyzed cross-coupling and the N-2 lactam for alkylation, medicinal chemists can systematically probe hydrophobic sub-pockets and solvent-exposed regions of target proteins.

Strategic SAR Vectors & Mechanistic Rationale

Designing a robust SAR library requires an understanding of how each derivatization vector interacts with the biological target and the chemical reactivity of the starting scaffold.

  • The C-7 Vector (Bromine Handle): The C-7 position typically projects into deep, hydrophobic pockets of the target protein. The presence of the bromine atom makes the molecule highly amenable to palladium- and nickel-catalyzed cross-coupling reactions[2]. This allows for the rapid introduction of diverse aryl, heteroaryl, and aliphatic groups.

  • The N-2 Vector (Lactam NH): The lactam NH acts as a critical hydrogen bond donor (e.g., interacting with the hinge region of kinases or the active site of PARP). However, selectively alkylating this position can improve membrane permeability, restrict conformation, or project solubilizing groups into the solvent-exposed channel.

  • The C-3 Methyl Group: The fixed methyl group at position 3 provides a steric boundary. It restricts the rotation of substituents at the C-4 position and sterically shields the lower hemisphere of the molecule, guiding the binding orientation.

Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Activation (NAD+ Binding) DNA_Damage->PARP1 PARylation Poly-ADP-Ribosylation (PARylation) PARP1->PARylation Apoptosis Synthetic Lethality (Cell Death in BRCA-mut) PARP1->Apoptosis When inhibited Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor Isoquinolinone Derivative (NAD+ Mimetic) Inhibitor->PARP1 Competitive Inhibition

Caption: Mechanism of action for isoquinolinone-based PARP inhibitors driving synthetic lethality.

Synthetic Workflow for Library Generation

To maximize library diversity, a divergent synthetic strategy is employed. The workflow below outlines the orthogonal functionalization pathways originating from the central 7-bromo-3-methylisoquinolin-1(2H)-one scaffold.

SAR_Workflow Scaffold 7-Bromo-3-methyl- isoquinolin-1(2H)-one Suzuki Pd-Catalyzed Suzuki-Miyaura Scaffold->Suzuki Boronic Acids Photoredox Ni/Photoredox sp3-sp2 Coupling Scaffold->Photoredox Alkyl Carboxylic Acids N_Alkylation Base-Mediated N-Alkylation Scaffold->N_Alkylation Alkyl Halides Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amines Prod_Aryl 7-Aryl/Heteroaryl Derivatives Suzuki->Prod_Aryl Prod_Alkyl 7-Alkyl (sp3) Derivatives Photoredox->Prod_Alkyl Prod_NAlkyl N-Substituted Derivatives N_Alkylation->Prod_NAlkyl Prod_Amino 7-Amino Derivatives Buchwald->Prod_Amino

Caption: Divergent SAR derivatization workflow for 7-bromo-3-methylisoquinolin-1(2H)-one.

Reaction Optimization Data

The Suzuki-Miyaura cross-coupling at the C-7 position is highly sensitive to the choice of catalyst and base. Table 1 summarizes the optimization data for the coupling of 7-bromo-3-methylisoquinolin-1(2H)-one with phenylboronic acid.


 was selected as the optimal catalyst due to its large bite angle, which facilitates rapid reductive elimination and minimizes protodeboronation side reactions.

Table 1: Optimization of C-7 Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (0.2 M)Temp (°C)Yield (%)*
1


Toluene/EtOH/

9045
2


1,4-Dioxane/

9062
3


1,4-Dioxane/

9094
4

/ SPhos

Toluene/

10088
5


DMF/

9071

*Yields determined by UPLC-UV integration at 254 nm against an internal standard.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-7 Arylation)

Causality & Design: The use of a 1,4-Dioxane/Water (4:1) mixture ensures the complete dissolution of both the organic scaffold and the inorganic base (


). This biphasic homogeneity prevents localized basicity spikes that can degrade the boronic acid.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a stir bar, add 7-bromo-3-methylisoquinolin-1(2H)-one (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 0.75 mmol), and

    
     (2.5 equiv, 1.25 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 equiv, 0.025 mmol).
    
  • Solvent & Degassing: Add 2.5 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Seal the vial with a Teflon-lined crimp cap. Sparge the mixture with nitrogen gas via a submerged needle for 5 minutes, venting through a secondary needle.

  • Reaction: Heat the reaction mixture in an oil bath at 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Sample 5 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Confirm the disappearance of the starting material (characteristic M and M+2 bromine isotope pattern at m/z 238/240).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 5 mL) and brine (5 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).
    
Protocol B: Metallaphotoredox sp3-sp2 Cross-Coupling (C-7 Alkylation)

Causality & Design: Traditional palladium-catalyzed coupling of sp3-hybridized nucleophiles often fails due to rapid


-hydride elimination. By utilizing a dual Nickel/Photoredox catalytic system, alkyl radicals generated via the decarboxylation of cheap, abundant carboxylic acids can be efficiently coupled to the C-7 position[3].

Step-by-Step Procedure:

  • Preparation: In an 8 mL clear glass vial, combine 7-bromo-3-methylisoquinolin-1(2H)-one (1.0 equiv, 0.2 mmol), the alkyl carboxylic acid (1.5 equiv, 0.3 mmol),

    
     (0.05 equiv), and the photocatalyst 
    
    
    
    (0.02 equiv).
  • Base & Solvent: Add

    
     (1.5 equiv) and anhydrous DMF (2.0 mL).
    
  • Degassing: Degas the suspension via three freeze-pump-thaw cycles. Backfill with Argon and seal.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 18 hours. A cooling fan must be used to maintain the temperature below 30 °C, as thermal degradation of the Ni-complex can occur.

  • Workup: Dilute the mixture with EtOAc and quench with saturated aqueous

    
    . Extract the aqueous layer with EtOAc. Combine organic layers, wash with 5% aqueous LiCl (to remove DMF), dry, and purify via reverse-phase preparative HPLC.
    
Protocol C: Base-Mediated N-Alkylation of the Lactam Core

Causality & Design: The lactam NH is moderately acidic (pKa ~13). Using a mild base like


 in a polar aprotic solvent (DMF) is sufficient for deprotonation while avoiding the over-reactivity and moisture sensitivity associated with strong bases like NaH.

Step-by-Step Procedure:

  • Preparation: Dissolve 7-bromo-3-methylisoquinolin-1(2H)-one (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv, 1.0 mmol). Stir at room temperature for 15 minutes to allow for the formation of the lactam anion.
    
  • Alkylation: Dropwise, add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.2 equiv, 0.6 mmol).

  • Reaction: Stir the mixture at 50 °C for 3 hours.

  • Self-Validation: TLC (50% EtOAc in Hexanes) should show a distinct shift to a higher

    
     value, as the loss of the hydrogen-bond donating NH significantly increases the lipophilicity of the molecule.
    
  • Workup: Quench with water (10 mL) to precipitate the product. If the product is an oil, extract with EtOAc (3 × 10 mL), wash with brine, dry, and concentrate.

References

  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues. ACS Omega. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoquinoline Derivatives

Introduction: The Strategic Importance of Isoquinolines and the Power of Palladium Catalysis The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isoquinolines and the Power of Palladium Catalysis

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[2][4] Consequently, the development of efficient and modular synthetic routes to access structurally diverse isoquinolines is of paramount importance to researchers in medicinal chemistry and drug development.

Traditionally, methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been employed for isoquinoline synthesis. However, these classic approaches often require harsh conditions and are typically limited to electron-rich substrates.[3] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, offering milder conditions, broader substrate scope, and greater functional group tolerance.[5][6] This guide provides an in-depth exploration of modern palladium-catalyzed methodologies for the construction of the isoquinoline core, complete with detailed protocols and expert insights to empower researchers in this field.

Strategic Approaches to Isoquinoline Synthesis via Palladium Catalysis

Palladium catalysis offers several convergent and flexible strategies for the regioselective construction of the isoquinoline ring system. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and versatile palladium-catalyzed approaches:

  • Larock-type Annulation via Sonogashira/Heck Coupling: A powerful method for synthesizing 3,4-disubstituted isoquinolines.

  • C-H Activation/Annulation: An atom-economical approach for the synthesis of isoquinolinones and related structures.

  • Buchwald-Hartwig Amination: A key strategy for introducing nitrogen-containing substituents onto the isoquinoline core.

The Larock-type Annulation: A Domino Approach to 3,4-Disubstituted Isoquinolines

This elegant one-pot methodology, pioneered by Richard C. Larock, involves the palladium-catalyzed cross-coupling of N-tert-butyl-2-(1-alkynyl)arylaldimines with various organic halides.[7] The reaction proceeds through a cascade of elementary steps, including oxidative addition, alkyne coordination and insertion, intramolecular nucleophilic attack, and reductive elimination, to afford highly substituted isoquinolines in good yields.[7]

Mechanistic Overview

The catalytic cycle, as illustrated below, is a beautifully orchestrated sequence of events. The initial oxidative addition of the organic halide to a Pd(0) species generates a Pd(II) intermediate. This intermediate then coordinates to the alkyne of the imine substrate, activating it for intramolecular nucleophilic attack by the imine nitrogen. The subsequent reductive elimination forges the new C-C bond at the 4-position and regenerates the active Pd(0) catalyst.[7]

Caption: Proposed catalytic cycle for the Larock-type synthesis of 3,4-disubstituted isoquinolines.

Experimental Protocol: Synthesis of 3,4-Diphenylisoquinoline

This protocol is adapted from the work of Larock and coworkers for the synthesis of 3,4-diphenylisoquinoline.[7]

Materials:

  • N-tert-butyl-o-(phenylethynyl)benzaldimine (1.0 equiv.)

  • Phenyl iodide (5.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (5.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (14.4 mg, 0.0125 mmol, 0.05 equiv.) and K₂CO₃ (172.5 mg, 1.25 mmol, 5.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous DMF (5 mL), followed by N-tert-butyl-o-(phenylethynyl)benzaldimine (65.3 mg, 0.25 mmol, 1.0 equiv.) and phenyl iodide (255.1 mg, 1.25 mmol, 5.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (30 mL) and wash with brine (30 mL).

  • Extraction: Separate the layers and re-extract the aqueous layer with diethyl ether (15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the 3,4-diphenylisoquinoline.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) source.[7]
Solvent DMFA polar aprotic solvent that facilitates the dissolution of reactants and catalyst.
Base K₂CO₃A moderately strong base sufficient for this transformation.[7]
Temperature 100 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.[7]
Atmosphere Inert (Ar or N₂)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[8]

C-H Activation/Annulation: An Atom-Economical Route to Isoquinolinones

Transition-metal-catalyzed C-H activation has emerged as a powerful and sustainable strategy in organic synthesis, allowing for the construction of complex molecules from simple, unfunctionalized precursors.[1][2] In the context of isoquinoline synthesis, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with alkynes or allenes provides a highly regioselective route to isoquinolinones.[1][2][4]

Mechanistic Rationale

The reaction is believed to initiate with the coordination of the palladium(II) catalyst to the N-methoxy benzamide, followed by a concerted metalation-deprotonation step to form a five-membered cyclopalladated intermediate.[1] This intermediate then undergoes coordination and insertion of the coupling partner (e.g., an allene), followed by reductive elimination to afford the isoquinolinone product and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle.[1]

Caption: Plausible mechanism for Pd-catalyzed C-H activation/annulation to form isoquinolinones.

Experimental Protocol: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones

This protocol is based on a palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[1][9]

Materials:

  • N-methoxybenzamide (1.0 equiv., 0.50 mmol)

  • 2,3-Allenoic acid ester (3.0 equiv., 1.5 mmol)

  • Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂] (0.1 equiv., 0.05 mmol)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equiv., 1.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv., 1.0 mmol)

  • Anhydrous Toluene

  • Standard oven-dried glassware and air atmosphere

Procedure:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask, combine N-methoxybenzamide (0.50 mmol), the 2,3-allenoic acid ester (1.5 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and Pd(CH₃CN)₂Cl₂ (13.0 mg, 0.05 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) and DIPEA (0.174 mL, 1.0 mmol) to the flask.

  • Reaction: Heat the mixture to 85 °C and stir for 4 hours under an air atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (10 mL). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Parameter Condition Rationale
Catalyst Pd(CH₃CN)₂Cl₂An effective Pd(II) precatalyst for C-H activation.[1][9]
Oxidant Ag₂CO₃Crucial for regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[1][4]
Base DIPEAAssists in the C-H activation step.[1][9]
Solvent TolueneA non-polar solvent suitable for this transformation.
Temperature 85 °CA relatively mild temperature for this type of C-H activation.[1]

Buchwald-Hartwig Amination: Functionalizing the Isoquinoline Core

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with exceptional efficiency and scope.[10] This reaction is invaluable for the synthesis of isoquinoline derivatives bearing amine substituents, which are common features in biologically active molecules. The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.[10][11]

General Mechanistic Principles

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[10] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps.[12][13]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X (Isoquinoline Halide) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination_Deprotonation Amine R2NH Amine->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Amido_Complex Ar-Pd(II)(L2)-NR2 Amine_Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR2 (Aminated Isoquinoline) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Kiloscale Synthesis of an Aminated Isoquinoline Derivative

This protocol is adapted from a process development study for the synthesis of a pharmaceutical intermediate, demonstrating the scalability of the Buchwald-Hartwig amination.[11]

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (1.0 equiv.)

  • (S)-3-Amino-2-methylpropan-1-ol (1.2 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.01 equiv.)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard reactor suitable for kiloscale synthesis under inert atmosphere

Procedure:

  • Reactor Setup: Charge a suitable reactor with 6-bromoisoquinoline-1-carbonitrile, Cs₂CO₃, Pd(dba)₂, and BINAP.

  • Inerting: Purge the reactor with nitrogen.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the (S)-3-amino-2-methylpropan-1-ol.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as determined by in-process controls (e.g., HPLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product is typically isolated through a series of aqueous washes, solvent swaps, and crystallization. The specific procedure will depend on the properties of the product. In the cited example, the product was isolated in 80% yield on a 2.5 kg scale.[11]

Parameter Condition Rationale
Catalyst Pd(dba)₂ / BINAPA robust catalyst system for C-N bond formation, effective even on a large scale.[11]
Base Cs₂CO₃A strong, yet often well-tolerated base for Buchwald-Hartwig aminations.[11]
Solvent THFA common ethereal solvent for this type of cross-coupling.
Temperature RefluxElevated temperature is often required to drive the reaction to completion.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise in palladium-catalyzed reactions. Here are some common issues and potential solutions:

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0) or degraded ligand).[8] Poor quality reagents or solvents (presence of water or oxygen).[8] Inefficient precatalyst activation.[8][12]Ensure rigorous inert atmosphere techniques. Use freshly purified, anhydrous, and degassed solvents.[8] Screen different ligands or use a more easily activated Pd(0) source (e.g., Pd₂(dba)₃).[12] Increase catalyst loading for difficult substrates.[12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition/agglomeration.[8][12] This is often caused by high temperatures or the presence of oxygen.[8][14]Lower the reaction temperature and extend the reaction time.[8] Ensure the reaction is thoroughly deoxygenated.[8] Use a more stabilizing ligand.[8]
Side Product Formation (e.g., Homocoupling) For Suzuki couplings, this can be due to oxygen exposure. For other couplings, it may relate to catalyst decomposition pathways.[5]Rigorously exclude oxygen.[5] Adjust the stoichiometry of the coupling partners.
Difficulty with Electron-Rich or Sterically Hindered Substrates The oxidative addition step can be challenging.[12]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[12]

Safety Precautions

Working with palladium catalysts and the associated reagents requires strict adherence to safety protocols.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[14] Handle in an inert atmosphere when possible.[14] Palladium compounds can be irritants.[15] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and compatible gloves.[14][16][17][18] Minimize dust generation.[14][16]

  • Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Handle them in a well-ventilated fume hood.[16]

  • Reagents: Aryl halides, bases, and other reagents may have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Inert Atmosphere: When working with Schlenk lines or glove boxes, ensure proper training and adherence to standard operating procedures.

  • Waste Disposal: Dispose of palladium-containing waste according to institutional and local regulations.[14]

Conclusion

Palladium-catalyzed reactions have fundamentally transformed the synthesis of isoquinoline derivatives, providing researchers with powerful and versatile tools to construct this important heterocyclic scaffold. By understanding the underlying mechanisms of key transformations such as the Larock annulation, C-H activation, and Buchwald-Hartwig amination, and by adhering to detailed experimental protocols, scientists can efficiently access a wide array of substituted isoquinolines for applications in drug discovery and materials science. Careful attention to reaction optimization, troubleshooting, and safety is paramount to achieving successful and reproducible results.

References

  • D. D. K. Larock, R. C. Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. ACS Publications. Available at: [Link]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]

  • Isoquinoline N-Oxide Synthesis under Pd-Catalysed C–H Activation/Annula- tion Processes. Thieme. Available at: [Link]

  • Ye, S., Yang, F., & Wu, J. (2015). Modular synthesis of dihydro-isoquinolines: palladium-catalyzed sequential C(sp2)–H and C(sp3)–H bond activation. Chemical Communications, 51(80), 14856–14859. Available at: [Link]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of isoquinolinone via palladium-catalyzed C–H activation annulation. ResearchGate. Available at: [Link]

  • Wu, X., Zhao, J., & Larock, R. C. (2017). Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. Chemical Communications, 53(15), 2341–2344. Available at: [Link]

  • Török, G., Boros, A., Török, B., & Kollár, L. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. Available at: [Link]

  • Chen, Y., Huang, Z., Dai, C., Yang, S., Shi, D.-Q., & Zhao, Y. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. Organic Letters, 23(11), 4349–4353. Available at: [Link]

  • Procter, D. J., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS, 109(29), 11599-11604. Available at: [Link]

  • Huang, Q., et al. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Tetrahedron Letters, 43(15), 2731-2733. Available at: [Link]

  • Li, L., Liu, X.-L., Qi, Z., & Yang, A.-H. (2022). Palladium-Catalyzed Carbonylative Sonogashira/Annulation Reaction: Synthesis of Indolo[1,2-b]isoquinolines. Organic Letters, 24(5), 1196–1200. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available at: [Link]

  • Procter, D. J., et al. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Qi, W., Wu, Y., Han, Y., & Li, Y. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Semantic Scholar. Available at: [Link]

  • Procter, D. J., et al. Synthesis of substituted isoquinolines utilizing palladium-catalyzed -arylation of ketones. ResearchGate. Available at: [Link]

  • Standard Operating Procedure: Palladium. UCLA EH&S. (2017, May 25). Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Procter, D. J., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS. Available at: [Link]

  • Safety Data Sheet: Palladium. Carl ROTH. Available at: [Link]

  • Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Dame, J. C., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1435–1440. Available at: [Link]

  • Todorovic, N., et al. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic Letters, 13(23), 6180–6183. Available at: [Link]

  • Cross-Coupling Reactions Guide.
  • Cacchi, S., & Fabrizi, G. (2011). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 16(8), 6619–6649. Available at: [Link]

  • Doucet, H., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Ezugwu, J. A. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. UNN. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • Ezugwu, J. A. (2018). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). Available at: [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(14), 5819–5822. Available at: [Link]

  • Pd catalyzed facile synthesis of cyclopenta[b]quinolin-1-one via sequential Sonogashira coupling and annulation. An unusual mode of ring closure, using sulphur as soft nucleophile. ResearchGate. Available at: [Link]

  • Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Method

Application Note: Advanced Analytical Methods for the Quantification of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 1(2H)-Isoquinolinone, 7-bromo-3-methyl- (CAS: 1595959-15-1) Introduction & Analytical Rationale The compound 1(2H)-Isoq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Compound: 1(2H)-Isoquinolinone, 7-bromo-3-methyl- (CAS: 1595959-15-1)

Introduction & Analytical Rationale

The compound 1(2H)-Isoquinolinone, 7-bromo-3-methyl- (also known as 7-bromo-3-methylisoquinolin-1(2H)-one) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of novel kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors.

Quantifying isoquinolinone derivatives presents unique analytical challenges. The molecule possesses a lactam core capable of tautomerization (lactam-lactim forms) depending on the solvent pH, which can lead to severe chromatographic peak tailing and irreproducibility if not properly controlled[1]. Furthermore, the presence of the basic nitrogen atom makes the compound prone to secondary interactions with residual silanols on standard silica-based stationary phases.

To overcome these challenges, this application note details two highly robust, self-validating analytical methods:

  • HPLC-UV Method: Optimized for high-throughput purity assays and bulk batch release.

  • LC-MS/MS Method: Designed for trace-level quantification in complex biological matrices (e.g., plasma for pharmacokinetic studies), leveraging the unique isotopic signature of the bromine atom[2].

Physicochemical Profiling

Understanding the analyte's properties is the foundation of method development. The ~1:1 natural abundance of Bromine isotopes (


Br and 

Br) provides a built-in orthogonal validation tool for mass spectrometry.
ParameterValue / CharacteristicImpact on Analytical Strategy
Molecular Formula C

H

BrNO
Dictates MS precursor mass.
Exact Mass 236.98 (for

Br)
Precursor ion [M+H]

at m/z 238.0 and 240.0.
Chromophore Conjugated aromatic systemStrong UV absorbance at 254 nm and 280 nm.
pKa (est.) ~1.5 - 2.5 (amide nitrogen)Requires acidic mobile phase (pH ~3-4) to suppress ionization and lock tautomeric state.

Comprehensive Analytical Workflow

The following workflow illustrates the unified approach for both bulk purity and trace-level analysis.

AnalyticalWorkflow Sample Sample Preparation (Acidic Methanol Solubilization) Sep Chromatographic Separation (Core-Shell C18, pH 4.0 Gradient) Sample->Sep UV HPLC-UV Analysis (Assay & Purity, 254 nm) Sep->UV MS LC-MS/MS Analysis (Trace Quant & PK, ESI+) Sep->MS Data Data Processing & Integration (Calibration Curves, MRM) UV->Data MS->Data Val Method Validation (ICH Q2(R2) Guidelines) Data->Val

Fig 1: Comprehensive analytical workflow for 7-bromo-3-methylisoquinolin-1(2H)-one quantification.

Protocol 1: HPLC-UV for Purity and Assay

Methodological Rationale

Standard fully porous C18 columns often yield asymmetric peaks for isoquinoline alkaloids due to silanol interactions[1]. This protocol utilizes a Core-Shell (Solid-Core) C18 column . The core-shell morphology minimizes longitudinal diffusion (the


 term in the Van Deemter equation), providing UHPLC-level efficiency at standard HPLC backpressures.

We employ an ammonium acetate buffer adjusted to pH 4.0. This specific pH is chosen because it is low enough to prevent lactim tautomerization, yet high enough to avoid hydrolyzing the bonded phase of the column[1].

Step-by-Step Protocol

Reagents & Materials:

  • Stationary Phase: Kinetex® or equivalent Core-Shell XB-C18 (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.0 with glacial acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

Sample Preparation:

  • Accurately weigh 10.0 mg of 7-bromo-3-methylisoquinolin-1(2H)-one standard.

  • Dissolve in 10.0 mL of Diluent to create a 1.0 mg/mL stock solution. Causality: The slightly acidic diluent ensures immediate solubility and locks the molecule in its stable lactam form.

  • Sonicate for 5 minutes at room temperature.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (the compound is moderately light-sensitive).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08515
2.08515
10.03070
12.03070
12.18515
16.08515 (Re-equilibration)

Protocol 2: LC-MS/MS for Trace Quantification

Methodological Rationale

For pharmacokinetic (PK) studies or trace impurity profiling, UV detection lacks the requisite sensitivity and selectivity[2]. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is required[3].

The Isotopic Advantage: Bromine naturally occurs as


Br (50.69%) and 

Br (49.31%). This creates a distinct [M+H]

doublet at m/z 238.0 and 240.0. By monitoring transitions from both precursor ions, the method becomes self-validating . If a peak is detected but the ratio of the 238.0 transition to the 240.0 transition deviates from ~1:1, it is immediately flagged as a matrix interference rather than the true analyte.

MRMLogic Precursor Precursor Ions [M+H]+ m/z 238.0 & 240.0 Frag Collision Induced Dissociation (CID) Precursor->Frag Q1 Selection Prod1 Product Ion 1 (Quantifier) m/z 159.0 [-Br] Frag->Prod1 CE: 25V Prod2 Product Ion 2 (Qualifier) m/z 210.0 [-CO] Frag->Prod2 CE: 40V

Fig 2: MRM transition logic leveraging the 79Br/81Br isotopic signature for high-specificity MS/MS.
Step-by-Step Protocol

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (0.15 mL/min)

MRM Transitions:

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose

Br-Isomer
238.0159.05025Quantifier

Br-Isomer
240.0159.05025Qualifier 1 (Isotope Check)

Br-Isomer
238.0210.05040Qualifier 2 (Structural Check)

Bioanalytical Sample Extraction (Protein Precipitation):

  • Aliquot 50 µL of plasma sample into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated isoquinolinone analog). Causality: Ice-cold organic solvent rapidly denatures plasma proteins, preventing analyte entrapment during precipitation.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial insert and dilute with 100 µL of Mobile Phase A to match initial gradient conditions (prevents solvent-effect peak distortion).

  • Inject 2 µL into the LC-MS/MS system.

System Suitability & Method Validation (ICH Q2(R2))

To ensure these methodologies act as a self-validating system , specific System Suitability Testing (SST) criteria must be met before any sample batch is analyzed. The methods were validated according to ICH Q2(R2) guidelines for analytical procedures.

Quantitative Data & Validation Summary
Validation ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (SST)
Linearity Range 1.0 - 100 µg/mL0.5 - 500 ng/mLR


0.999
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLS/N

3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N

10, Accuracy 80-120%
Injection Precision (RSD) 0.8% (n=6)3.2% (n=6)

2.0% (UV) /

15.0% (MS)
Peak Tailing Factor (

)
1.151.20

1.5 (Ensures no silanol binding)
Isotope Ratio Accuracy N/A1.02 (

Br/

Br)
0.90 - 1.10 (Self-validation check)

Self-Validation Checkpoint: If the LC-MS/MS isotope ratio (


Br transition area / 

Br transition area) falls outside the 0.90 - 1.10 range, the data point must be rejected as it indicates an isobaric matrix interference co-eluting with the target analyte.

References

  • IntechOpen. Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. Retrieved from [Link][3]

  • National Institutes of Health (PMC). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Retrieved from[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1(2H)-Isoquinolinone, 7-bromo-3-methyl-

Welcome to the technical support center for 1(2H)-Isoquinolinone, 7-bromo-3-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1(2H)-Isoquinolinone, 7-bromo-3-methyl-. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues with this compound in aqueous buffers. Given the hydrophobic nature suggested by its chemical structure, achieving and maintaining its solubility is critical for reliable and reproducible experimental results.

Understanding the Challenge: Physicochemical Properties at a Glance

While specific experimental data for 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is not extensively available in public literature, we can infer its likely properties based on its structural motifs. The isoquinolinone core, substituted with a bromine atom and a methyl group, suggests low aqueous solubility.[1] The bromine and methyl groups are known to increase lipophilicity.[1][2]

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~238.08 g/mol Moderate molecular weight, solubility will be highly dependent on other factors.
LogP > 3Indicates a high degree of lipophilicity and preference for non-polar environments.
pKa Weakly basic or acidicThe isoquinolinone moiety may have a pKa, making its solubility pH-dependent.[3]
Appearance Likely a solid at room temperatureRequires dissolution from a solid state.

Frequently Asked Questions (FAQs)

Q1: My 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

This is a common challenge with hydrophobic compounds. Direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution.

Recommended Organic Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene Glycol 400 (PEG 400)[]

Workflow for Preparing an Aqueous Solution from an Organic Stock:

G cluster_0 Step 1: Prepare Concentrated Stock cluster_1 Step 2: Dilute into Aqueous Buffer a Weigh solid 1(2H)-Isoquinolinone, 7-bromo-3-methyl- b Add minimal volume of organic solvent (e.g., DMSO) a->b c Vortex/sonicate until fully dissolved b->c d Add aqueous buffer dropwise to the vortexing stock solution c->d Dilution e Observe for any precipitation d->e f Final concentration should have low % of organic solvent e->f

Caption: Workflow for dissolving hydrophobic compounds.

Q2: I've successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Precipitation upon dilution is a classic sign that the compound's solubility limit in the final aqueous solution has been exceeded.[5] Here are several strategies to mitigate this:

  • Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer system. Try a lower final concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing.[5] This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate a Co-solvent: Including a small percentage of a biocompatible co-solvent in your final solution can significantly improve solubility.[6] Common co-solvents include PEG-400 and ethanol.

  • Pre-warm your Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility of the compound.[5] However, be cautious about the thermal stability of your compound.

Q3: Can I use pH adjustment to improve the solubility of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-?

Yes, if the compound has an ionizable group, its solubility will be pH-dependent.[3][7] For weakly basic compounds, solubility increases in acidic conditions, while for weakly acidic compounds, solubility increases in alkaline conditions.[8]

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add a small aliquot of the stock solution to each buffer to a consistent final concentration (e.g., 10 µM).

  • Incubate the solutions for a set period (e.g., 1 hour) at a controlled temperature.

  • Visually inspect for precipitation.

  • For a quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., HPLC-UV).[5]

Q4: Are there other excipients I can use to enhance solubility?

Absolutely. Surfactants and cyclodextrins are powerful tools for solubilizing hydrophobic molecules.

  • Surfactants: These amphiphilic molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9][10]

    • Examples: Polysorbate 80 (Tween 80), Cremophor EL.[9][11]

    • Consideration: Use surfactants at concentrations above their critical micelle concentration (CMC) for optimal effect.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic guest molecules, thereby enhancing their aqueous solubility.[12][13][14]

    • Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[]

    • Benefit: Cyclodextrins can improve bioavailability and stability of the compound.[16]

Decision Tree for Solubility Enhancement:

G start Solubility Issue with 1(2H)-Isoquinolinone, 7-bromo-3-methyl- cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent precip Precipitation upon dilution? cosolvent->precip ph_adjust Adjust pH ph_dep Is solubility pH-dependent? ph_adjust->ph_dep surfactant Add Surfactant (e.g., Tween 80) success Solubility Achieved surfactant->success failure Further Optimization Needed surfactant->failure cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cyclodextrin->success cyclodextrin->failure precip->ph_adjust Yes precip->success No ph_dep->surfactant No ph_dep->cyclodextrin Alternatively ph_dep->success Yes

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates immediately upon addition to buffer. The compound is highly insoluble in the aqueous environment.Start by preparing a concentrated stock in an organic solvent like DMSO. Ensure the final concentration in the aqueous buffer is low.
A clear solution becomes cloudy over time. The compound is slowly precipitating out of a supersaturated solution.The solution may not be thermodynamically stable. Consider adding a stabilizing agent like a surfactant (e.g., Polysorbate 80) or using a cyclodextrin to form a stable inclusion complex.[9][]
Inconsistent results between experiments. Variability in the preparation of the compound solution.Standardize the protocol for dissolving the compound. Ensure consistent volumes, temperatures, and mixing procedures. Prepare fresh solutions for each experiment.
High background signal or artifacts in cell-based assays. Toxicity from the organic solvent or excipient.Keep the final concentration of organic solvents (e.g., DMSO) low, typically below 0.5% (v/v).[11] Run vehicle controls (buffer with the same concentration of solvent/excipient but without the compound) to assess baseline effects.
Precipitation in the well-plate during an assay. Interaction with media components or changes in temperature/pH.Evaluate the solubility of the compound in the complete assay medium. Ensure the temperature and pH of the assay environment are controlled.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16).
  • Troubleshooting Peraquinsin precipitation in aqueous solution - Benchchem. (n.d.).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. (n.d.).
  • Hi, can anyone tell me how to dissolve a hydrophobic compound..? - ResearchGate. (2017, March 14).
  • EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19).
  • 1(2H)-Isoquinolinone, 4-bromo-8-methyl- | Benchchem. (n.d.).
  • US7381265B2 - Method for crystallization of a weakly acidic and/or weakly basic compound - Google Patents. (n.d.).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
  • 18.7: Solubility and pH - Chemistry LibreTexts. (2023, July 12).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • CAS 1192815-02-3: 7-Bromo-3-isoquinolinamine | CymitQuimica. (n.d.).

Sources

Optimization

side reactions in the synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone

Welcome to the Technical Support Center for the synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kineti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic landscapes of transition-metal-catalyzed annulation.

The most efficient and scalable route to this specific scaffold is the Palladium-catalyzed Sonogashira coupling/annulation of 5-bromo-2-iodobenzamide with propyne. However, the presence of two different halogens (Br and I) on the starting material, combined with the delicate cyclization mechanics of the acyclic intermediate, makes this reaction highly susceptible to side reactions.

This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Overview & Failure Points

To troubleshoot effectively, we must first understand where the catalytic cycle branches off into undesired pathways. The diagram below illustrates the intended thermodynamic funnel versus the kinetic traps that lead to side reactions.

Mechanism SM 5-Bromo-2-iodobenzamide + Propyne Pd_OA Oxidative Addition (Pd-I insertion) SM->Pd_OA Pd(0) catalyst Side2 Glaser Homocoupling (Alkyne Dimer) SM->Side2 O2 Contamination Acyclic Alkynyl Benzamide Intermediate Pd_OA->Acyclic CuI, Base Side1 Over-Alkynylation (Pd-Br insertion) Pd_OA->Side1 Excess Propyne Product 7-Bromo-3-methyl- 1(2H)-isoquinolinone Acyclic->Product Annulation Side3 Incomplete Cyclization (Acyclic Stalling) Acyclic->Side3 Weak Base

Mechanistic pathway and side reaction branches in Pd-catalyzed isoquinolinone synthesis.

Troubleshooting Guide: Resolving Major Side Reactions

Issue 1: Over-Alkynylation (Loss of the 7-Bromo Handle)
  • Symptom: LC-MS reveals a mass corresponding to a bis-alkynylated product. The critical 7-bromo handle, required for downstream cross-coupling, is lost.

  • Root Cause (Causality): The C–I bond dissociation energy (~65 kcal/mol) is lower than the C–Br bond (~81 kcal/mol). Ideally, Pd(0) selectively inserts into the C–I bond. However, if the reaction is run at a continuously high temperature (>80 °C) in the presence of excess propyne, the remaining Pd(0) overcomes the activation barrier for C–Br insertion, leading to over-alkynylation 1[1].

  • Resolution: Implement a two-stage temperature profile . Run the initial Sonogashira coupling at 45 °C to ensure strict chemoselectivity for the iodine. Only after the propyne is fully consumed should the temperature be raised to drive the cyclization.

Issue 2: Glaser Homocoupling of Propyne
  • Symptom: The reaction stalls with unreacted benzamide, and a volatile byproduct (2,4-hexadiyne) is detected.

  • Root Cause (Causality): Cu(I) is used to activate the terminal alkyne. If trace oxygen is present in the solvent, Cu(I) is rapidly oxidized to Cu(II). Cu(II) acts as an oxidant that forces the propyne molecules to dimerize, consuming your stoichiometric alkyne before it can couple with the Pd(II)-aryl complex.

  • Resolution: Rigorous solvent degassing is non-negotiable. Use the freeze-pump-thaw method (minimum 3 cycles) rather than simple sonication.

Issue 3: Stalled Acyclic Intermediate (Incomplete Annulation)
  • Symptom: The reaction yields the 5-bromo-2-(prop-1-yn-1-yl)benzamide intermediate, but fails to close the ring into the isoquinolinone.

  • Root Cause (Causality): The 6-endo-dig cyclization requires the amide nitrogen to act as a nucleophile. Primary amides have a pKa of ~15-17. Standard Sonogashira bases like Triethylamine (conjugate acid pKa ~10.7) are far too weak to deprotonate the amide, leaving the nitrogen poorly nucleophilic2[2].

  • Resolution: Switch to a stronger inorganic base like Cs₂CO₃ or KOtBu during the cyclization phase to force deprotonation and accelerate intramolecular attack.

Quantitative Data: Condition Optimization

The following table summarizes our internal optimization data, demonstrating how specific variables directly suppress side reactions.

EntryCatalyst SystemBaseTemperature ProfileYield (%)Bis-alkyne (%)Acyclic Intermediate (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃N80 °C (Continuous)45%15%30%
2Pd(PPh₃)₄ / CuIEt₃N45 °C then 80 °C60%5%25%
3Pd(PPh₃)₄ / CuICs₂CO₃80 °C (Continuous)55%25%5%
4 Pd(PPh₃)₄ / CuI Cs₂CO₃ 45 °C then 80 °C 88% <2% <2%

Validated Experimental Protocol (Self-Validating System)

This protocol is designed with built-in In-Process Controls (IPCs) so you can validate the chemistry at each critical node before proceeding.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Catalyst Loading Pd/CuI + Substrate Prep->Mix React 3. Propyne Addition 45°C then 80°C Mix->React Workup 4. Quench & Workup NH4Cl wash React->Workup Purify 5. Purification Crystallization Workup->Purify

Step-by-step experimental workflow for the synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone.

Step 1: System Preparation & Degassing

  • Charge a Schlenk flask with DMF (10 mL/mmol).

  • Perform 3 freeze-pump-thaw cycles using Argon.

  • Validation Check: The solvent must remain perfectly colorless. Any yellowing indicates impurities that may act as oxidants.

Step 2: Sonogashira Coupling (Chemoselective Phase)

  • Under Argon, add 5-bromo-2-iodobenzamide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.05 equiv), and Cs₂CO₃ (2.5 equiv).

  • Bubble propyne gas (1.1 equiv) into the solution at 0 °C, then seal the tube and heat to 45 °C for 4 hours.

  • IPC Validation Check: Pull a 10 µL aliquot. LC-MS must show complete disappearance of the starting material and the appearance of the acyclic intermediate (M+H = 238/240). If starting material remains, do NOT increase the temperature.

Step 3: Annulation (Cyclization Phase)

  • Once Step 2 is validated, increase the reactor temperature to 80 °C and stir for 6 hours.

  • IPC Validation Check: LC-MS will show the mass remaining at M+H = 238/240, but the retention time will shift significantly as the polar acyclic amide cyclizes into the more lipophilic isoquinolinone3[3].

Step 4: Workup & Purification

  • Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous NH₄Cl to remove copper salts.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Hexanes/EtOAc gradient) or crystallize from hot ethanol to yield pure 7-bromo-3-methyl-1(2H)-isoquinolinone.

Frequently Asked Questions (FAQs)

Q: Can I use propyne gas directly from a cylinder, or should I use a propyne equivalent? A: While propyne gas is highly atom-economical, measuring exact stoichiometry (to prevent over-alkynylation) is difficult. For bench-scale synthesis, using a liquid propyne equivalent like 1-(trimethylsilyl)propyne followed by in-situ TBAF deprotection offers far superior stoichiometric control.

Q: My reaction mixture turned dark green/black immediately upon adding CuI. Is the reaction dead? A: Yes. A rapid shift to dark green or blue indicates the formation of Cu(II) complexes due to oxygen ingress. Your propyne will likely undergo Glaser homocoupling. Discard, re-degas your solvents, and check your Schlenk line vacuum integrity.

Q: Why do we use Pd(PPh₃)₄ instead of Pd(OAc)₂? A: Pd(OAc)₂ requires in-situ reduction to Pd(0) to initiate the catalytic cycle, which often consumes a portion of your alkyne or requires a phosphine ligand that can complicate the basicity of the system. Pd(PPh₃)₄ provides a pre-formed, stable Pd(0) source that immediately enters the oxidative addition cycle, minimizing side-reactions at the initiation step.

References

  • Palladium-Catalyzed Carbonylative Sonogashira/Annulation Reaction: Synthesis of Indolo[1,2-b]isoquinolines Source: ACS Publications URL:[Link]

  • Pd(II)-Catalyzed Annulation Reactions of Epoxides with Benzamides to Synthesize Isoquinolones Source: ResearchGate URL:[Link]

  • Isoquinolin-3-one synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting TLC Visualization of Halogenated Isoquinolinones

Welcome to the Technical Support Center for chromatographic analysis of halogenated isoquinolinones. These heterocyclic scaffolds are critical in drug development, but their unique photophysical and chemical properties—s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic analysis of halogenated isoquinolinones. These heterocyclic scaffolds are critical in drug development, but their unique photophysical and chemical properties—specifically the lactam/amide core and the presence of heavy halogens (Br, I)—often complicate Thin-Layer Chromatography (TLC) visualization.

This guide provides causality-driven troubleshooting, validated protocols, and FAQs to ensure reliable reaction monitoring and product isolation.

Diagnostic Logic Workflow

TLCTroubleshooting Start Run TLC of Halogenated Isoquinolinone UVCheck Visualize under UV 254 nm & 365 nm Start->UVCheck Faint Faint / No Spot (Heavy-Atom Effect) UVCheck->Faint Invisible Streak Spot Streaking (Lactam H-Bonding) UVCheck->Streak Tailing Visible Clear Spot (Calculate Rf) UVCheck->Visible Success Iodine Iodine Chamber (Reversible) Faint->Iodine Modifier Add 1-5% MeOH or Trace TEA/AcOH Streak->Modifier Stain CAM or KMnO4 Stain + Heat Iodine->Stain If faint Modifier->Start Re-run TLC

Diagnostic workflow for resolving TLC visualization issues in halogenated isoquinolinones.

Section 1: UV Quenching & The Heavy-Atom Effect (HAE)

FAQ: Why do my brominated and iodinated isoquinolinones appear faint or completely invisible under 254 nm and 365 nm UV light, while the fluorinated analogs are bright?

Causality & Expert Insight: Isoquinolinones typically exhibit strong fluorescence under 365 nm UV light and absorb heavily at 254 nm due to their extended


-conjugated aromatic system. However, the introduction of halogens with high atomic numbers (Z), such as bromine and iodine, induces the "Internal Heavy-Atom Effect" (HAE)[1][2].

The presence of a heavy atom enhances spin-orbit coupling (SOC) between the singlet and triplet excited states. This drastically accelerates the rate of intersystem crossing (ISC), effectively draining the singlet excited state and quenching fluorescence[2]. Consequently, while fluorinated (low Z) derivatives remain highly emissive, brominated and iodinated derivatives often fail to quench the


 fluorophore on the silica plate sufficiently to be seen by the naked eye[1].

Data Presentation: Halogen Effect on Photophysical Properties

Halogen SubstituentAtomic Number (Z)Spin-Orbit CouplingFluorescence Quantum Yield (

)
TLC UV Visibility (254/365 nm)
Fluorine (-F) 9MinimalHighExcellent (Bright spot)
Chlorine (-Cl) 17ModerateModerate to HighGood (Visible quenching)
Bromine (-Br) 35HighLow (Quenched via HAE)Faint / Poor
Iodine (-I) 53Very HighNear ZeroInvisible

Section 2: Chemical Staining Strategies for Lactams

FAQ: If UV visualization fails due to the Heavy-Atom Effect, which chemical stains are most reliable for isoquinolinones?

Causality & Expert Insight: Isoquinolinones possess a cyclic amide (lactam) core. Standard amine-selective stains like Ninhydrin or Dragendorff's reagent rely on the nucleophilicity of free primary/secondary amines or the basicity of tertiary amines to form colored complexes[3][4]. Because the nitrogen lone pair in a lactam is delocalized into the carbonyl


 orbital, isoquinolinones are insufficiently basic to trigger these stains reliably[5].

Instead, universal oxidative stains are required. Potassium permanganate (


) and Ceric Ammonium Molybdate (CAM) forcefully oxidize the electron-rich aromatic rings and any oxidizable functional groups, reducing 

to

(brown spots) or

to

(blue/black spots)[4][6].

Self-Validating Protocol: Sequential Non-Destructive to Destructive Visualization To maximize data recovery from a single TLC plate, employ this sequential visualization strategy:

  • Step 1: UV Inspection (Non-destructive). Observe the plate under 254 nm and 365 nm light. Mark any faintly visible spots lightly with a pencil.

  • Step 2: Iodine Chamber (Reversible). Place the dried plate in a sealed chamber containing iodine crystals and silica gel. Iodine reversibly complexes with the aromatic

    
    -system and lactam carbonyl, forming transient brown spots[5][7].
    
    • Validation Check: Remove the plate and circle the spots immediately. If left in open air, the iodine will sublime, and the plate will return to its original state, allowing for subsequent chemical staining.

  • Step 3: Oxidative Staining (Destructive). Dip the plate into a Basic

    
     solution (40g 
    
    
    
    , 6g
    
    
    , 600mL
    
    
    , 5mL 10% NaOH) or a CAM solution[4].
  • Step 4: Thermal Development. Wipe the back of the plate dry and heat gently with a heat gun (50-60°C) until bright yellow/brown spots appear against a purple/pink background[4][6]. Caution: Overheating will pyrolyze the silica binder and turn the entire plate brown.

Section 3: Resolving Streaking and Rf Anomalies

FAQ: My halogenated isoquinolinone streaks heavily from the baseline, making it impossible to calculate an accurate Retention Factor (Rf). How do I fix the mobile phase?

Causality & Expert Insight: Streaking in lactam-containing heterocycles is primarily caused by strong, dynamic hydrogen bonding between the lactam N-H (hydrogen bond donor) or C=O (hydrogen bond acceptor) and the free silanol groups (-SiOH) on the normal-phase silica gel. Halogenation increases the lipophilicity of the molecule, creating a polarity mismatch: the hydrophobic halogenated domain wants to migrate with the non-polar solvent (e.g., Hexanes), while the lactam core remains anchored to the silica.

To resolve this, you must disrupt the silanol-lactam interaction by introducing a polar, hydrogen-bonding modifier to the mobile phase[5][6].

Step-by-Step Methodology: Mobile Phase Optimization

  • Base System Selection: Start with a standard mid-polarity solvent system, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Modifier Addition: Add a highly polar, hydrogen-bonding solvent like Methanol (MeOH). A ratio of 10:1 DCM:MeOH is highly effective for eluting amides and lactams without tailing[5][6].

  • Acid/Base Doping (If necessary):

    • If the isoquinolinone has an acidic N-H (e.g., N-unsubstituted lactam), add 1% Acetic Acid (AcOH) to the mobile phase to suppress ionization.

    • If the molecule contains basic side chains (e.g., an aminoalkyl group), add 1% Triethylamine (TEA) to saturate the acidic silanol sites on the plate.

  • Chamber Equilibration: Ensure the TLC chamber is fully saturated with solvent vapors by using a filter paper wick. This prevents edge effects and ensures uniform spot migration.

References

1.[3] Title : Dragendorff's reagent - Wikipedia Source : Wikipedia URL :[Link] 2.[1] Title : Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives Source : ResearchGate URL :[Link] 3.[7] Title : Magic Formulas: TLC Stains - Chemistry Source : University of Rochester URL :[Link] 4.[2] Title : Synthesis and Fluorescent Properties of Halo-Substituted 3-Hydroxykynurenic Acid Derivatives Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link] 5.[5] Title : What is the best staining reagent specific to amide formation? Source : ResearchGate URL :[Link] 6.[4] Title : TLC Staining solutions Source : Org Prep Daily (WordPress) URL :[Link] 7.[6] Title : TLC for amide synthesis Source : r/OrganicChemistry (Reddit) URL :[Link]

Sources

Optimization

resolving impurities in 7-bromo-3-methyl-1(2H)-isoquinolinone synthesis

Troubleshooting Guide: Resolving Impurities in 7-Bromo-3-methyl-1(2H)-isoquinolinone Synthesis Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Impurities in 7-Bromo-3-methyl-1(2H)-isoquinolinone Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing transition-metal-catalyzed annulations. The synthesis of 7-bromo-3-methyl-1(2H)-isoquinolinone —a critical pharmacophore in the development of NK3 antagonists and PARP inhibitors—is typically achieved via the Rh(III)-catalyzed C–H activation of benzamides followed by alkyne insertion.

To achieve the 7-bromo substitution pattern, the synthesis must begin with 3-bromo-N-pivaloyloxybenzamide . The Rh(III) catalyst preferentially activates the less sterically hindered ortho C–H bond (C6 position of the benzamide), which seamlessly places the bromine atom at the 7-position of the resulting isoquinolinone scaffold 1. While this [4+2]-annulation is highly step-economical due to the N-pivaloyloxy group acting as an internal oxidant [[2]](), researchers often encounter specific impurities. This guide deconstructs the causality behind these impurities and provides self-validating protocols to resolve them.

Mechanistic Pathway & Impurity Origins

Rh_Catalytic_Cycle SM 3-Bromo-N-pivaloyloxybenzamide (Starting Material) Rhodacycle 5-Membered Rhodacycle (C-H Activation at C6) SM->Rhodacycle + Catalyst Cat [Cp*RhCl2]2 / CsOAc (Active Rh(III) Catalyst) Cat->Rhodacycle Insertion 7-Membered Rhodacycle (Regioselective Insertion) Rhodacycle->Insertion + Alkyne RegioImp 4-Methyl Regioisomer (Impurity) Rhodacycle->RegioImp Anti-Markovnikov Insertion Alkyne Propyne (Alkyne) Alkyne->Insertion Insertion->Cat Catalyst Regeneration Product 7-Bromo-3-methyl-1(2H)-isoquinolinone (Desired Product) Insertion->Product N-O Cleavage & Reductive Elimination Byproduct Pivalic Acid (Byproduct) Insertion->Byproduct

Rh(III)-catalyzed annulation cycle and primary impurity pathways.
Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a significant peak at m/z 238.0, but NMR confirms it is a mixture of the 3-methyl and 4-methyl regioisomers. How do I prevent the formation of 7-bromo-4-methyl-1(2H)-isoquinolinone? Causality & Solution: The regioselectivity of terminal alkyne insertion into the 5-membered rhodacycle is governed by steric hindrance. The larger substituent of the alkyne typically positions itself adjacent to the metal center, eventually becoming the C3 substituent of the isoquinolinone 3. However, propyne is a sterically small alkyne, leading to competitive "anti-Markovnikov" insertion and the formation of the 4-methyl impurity. Actionable Fix: Increase the steric bulk of the transition state by utilizing a bulky carboxylate additive. Replacing standard acetate bases with Cesium Acetate (CsOAc) or 1-Adamantanecarboxylic acid (1-AdCOOH) tightens the coordination sphere around the Rh(III) center, heavily favoring the desired 3-methyl regioselectivity.

Q2: I am observing a byproduct at m/z 160.1[M+H]+ that lacks the characteristic 1:1 bromine isotope pattern. What causes this dehalogenation? Causality & Solution: You are observing 3-methyl-1(2H)-isoquinolinone, resulting from the hydrodehalogenation of the 7-bromo position. While Rh(III) is generally tolerant of aryl halides, elevated temperatures or the presence of adventitious reductants can transiently generate lower-valent Rh(I) species that undergo oxidative addition into the aryl C–Br bond. Actionable Fix: Ensure strictly redox-neutral conditions. Do not add external oxidants like Cu(OAc)2 unless absolutely necessary, as they can perturb the internal redox cycle of the N-OPiv group. Strictly maintain the reaction temperature at or below 60 °C.

Q3: The reaction stalls, and I am recovering a high yield of 3-bromobenzamide (m/z 200.0/202.0) with no annulation product. What is going wrong? Causality & Solution: The N-O bond of the pivaloyloxy directing group is actively cleaving before the alkyne can insert into the rhodacycle. This kinetic mismatch occurs when the effective concentration of the alkyne (propyne) in the solvent is too low, causing the catalytic cycle to short-circuit into a simple reduction of the starting material. Actionable Fix: Propyne gas easily escapes from standard reflux setups. You must conduct the reaction in a sealed Schlenk tube or pressure vessel to maintain propyne saturation. Alternatively, use a liquid surrogate like 1-(trimethylsilyl)propyne followed by a one-pot TBAF desilylation.

Quantitative Impurity Data

To ensure your analytical protocols are self-validating, use the following table to track reaction progress via LC-MS (Positive Ion Mode).

Impurity ProfileExact Mass [M+H]+Primary CauseMitigation Strategy
7-Bromo-3-methyl-1(2H)-isoquinolinone 238.0 / 240.0 Desired Product N/A
7-Bromo-4-methyl-1(2H)-isoquinolinone238.0 / 240.0Anti-Markovnikov insertion due to low steric biasAdd CsOAc; lower temperature to 60 °C.
3-Methyl-1(2H)-isoquinolinone160.1Hydrodehalogenation of the 7-bromo positionMaintain T ≤ 60 °C; avoid external reductants.
3-Bromobenzamide200.0 / 202.0Premature N-O bond cleavage (Alkyne starvation)Use sealed pressure tube to maintain propyne concentration.
Unreacted Starting Material300.0 / 302.0Catalyst deactivation or moisture ingressEnsure anhydrous solvents (MeOH/TFE) and argon purge.
Validated Experimental Protocol

The following methodology is optimized to suppress the aforementioned impurities, utilizing a self-validating analytical feedback loop.

Step 1: Catalyst & Substrate Assembly In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge 3-bromo-N-pivaloyloxybenzamide (1.0 equiv, 1.0 mmol, 300 mg),[Cp*RhCl2]2 (0.025 equiv, 2.5 mol%, 15.5 mg), and anhydrous CsOAc (0.2 equiv, 20 mol%, 38 mg).

Step 2: Solvent & Alkyne Saturation Add 5.0 mL of anhydrous Methanol (or 2,2,2-Trifluoroethanol for enhanced reactivity). Seal the tube with a rubber septum and purge the solution with Argon for 5 minutes. Introduce propyne gas via a balloon and long needle, bubbling directly into the solvent for 10 minutes to ensure complete saturation.

Step 3: Annulation Reaction Quickly replace the septum with a Teflon screw cap to seal the pressure tube. Heat the reaction mixture in an oil bath at 60 °C for 16 hours. Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the complete disappearance of the m/z 300/302 peak and the dominance of the m/z 238/240 peak. If m/z 200/202 is rising, your tube is leaking propyne.

Step 4: Quench & Workup Cool the vessel to room temperature before carefully opening. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO3 (15 mL) to neutralize the pivalic acid byproduct, followed by brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (80:20 to 50:50). The desired 7-bromo-3-methyl-1(2H)-isoquinolinone typically elutes as an off-white solid.

Experimental_Workflow Step1 Reaction Setup Mix SM, Catalyst, Base Step2 Alkyne Addition Purge with Propyne Step1->Step2 Step3 Heating Seal & Heat 60°C, 16h Step2->Step3 Step4 Workup Quench & Extract Step3->Step4 Step5 Purification Chromatography Step4->Step5

Step-by-step experimental workflow for isoquinolinone synthesis.
References
  • Title: Synthesis of isoquinolones via Rh-catalyzed C–H activation of substituted benzamides using air as the sole oxidant in water. Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation. Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Source: PMC (National Institutes of Health) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-

Advanced H NMR Characterization of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-: A Comparative Methodological Guide Executive Summary The isoquinolinone scaffold is a highly privileged pharmacophore in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced H NMR Characterization of 1(2H)-Isoquinolinone, 7-bromo-3-methyl-: A Comparative Methodological Guide

Executive Summary

The isoquinolinone scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and protein-protein interaction modulators, such as those targeting the MDM2-p53 axis[1]. Accurate structural characterization of substituted derivatives like 1(2H)-Isoquinolinone, 7-bromo-3-methyl- is critical for establishing structure-activity relationships (SAR).

This guide objectively compares the analytical performance of different Nuclear Magnetic Resonance (NMR) solvent systems and field strengths. By analyzing the causality behind chemical shifts and providing self-validating protocols, this document serves as a definitive reference for scientists optimizing the


H NMR characterization of halogenated isoquinolinones.

Structural Dynamics & Causality in NMR

To interpret the


H NMR spectrum of 7-bromo-3-methylisoquinolin-1(2H)-one, one must understand the fundamental molecular dynamics that dictate its electronic environment:
  • Lactam-Lactim Tautomerism: Isoquinolinones exist in an equilibrium between the lactam (oxo) and lactim (hydroxy) forms. In polar solution, the equilibrium heavily favors the lactam form [2]. This structural preference results in a highly deshielded N-H proton rather than an O-H proton.

  • Anisotropic Deshielding: The carbonyl group at position 1 exerts a strong magnetic anisotropy. The adjacent H-8 proton falls directly into the deshielding cone of the C=O double bond, pushing its chemical shift significantly downfield (~8.3 ppm) compared to standard aromatic protons.

  • Halogen Electronic Effects: The bromine atom at C-7 acts as a weak deactivator through inductive electron withdrawal, modifying the electron density of the fused benzene ring. This creates a distinct first-order spin system for the remaining aromatic protons (H-5, H-6, H-8).

  • Enamine-like Core: The C-4 proton sits on an electron-rich double bond within the heterocyclic ring. Its enamine-like

    
    -carbon nature shields the proton, causing it to appear as an upfield singlet (~6.5 ppm).
    

Assignment_Logic Proton Proton Environment NH H-2 (NH) ~11.4 ppm Proton->NH H8 H-8 (Aromatic) ~8.3 ppm Proton->H8 H6 H-6 (Aromatic) ~7.7 ppm Proton->H6 H4 H-4 (Vinyl) ~6.5 ppm Proton->H4 CH3 CH3 (Methyl) ~2.3 ppm Proton->CH3 ReasonNH H-Bonding & Lactam Tautomerism (DMSO) NH->ReasonNH ReasonH8 Anisotropic Deshielding by C=O (Position 1) H8->ReasonH8 ReasonH6 Ortho to Br (C-7) Meta to H-8 H6->ReasonH6 ReasonH4 Electron-rich Enamine β-carbon H4->ReasonH4 ReasonCH3 Allylic/Heteroaromatic Methyl Shift CH3->ReasonCH3

Causality of 1H NMR chemical shifts for 7-bromo-3-methylisoquinolin-1(2H)-one.

Methodological Comparison: Solvent Systems

The choice of deuterated solvent drastically impacts the resolution and quantitative reliability of the spectrum. We compared the two most common NMR solvents: DMSO-


  and CDCl

.
  • DMSO-

    
     (Recommended):  As a strong, polar hydrogen-bond acceptor, DMSO-
    
    
    
    locks the exchangeable N-H proton, preventing rapid intermolecular exchange. This yields a sharp, quantifiable broad singlet at ~11.4 ppm. Furthermore, DMSO provides excellent solubility for rigid, planar heterocycles.
  • CDCl

    
     (Alternative):  While standard for many organic molecules, CDCl
    
    
    
    is sub-optimal here. The N-H proton undergoes rapid exchange with trace moisture, causing the signal to broaden into the baseline or shift unpredictably. Additionally, the limited solubility of isoquinolinones in CDCl
    
    
    often necessitates higher sample concentrations, leading to aggregation and line broadening.
Quantitative Data Comparison
Proton PositionMultiplicityExpected Shift (DMSO-

)
Expected Shift (CDCl

)
Diagnostic Structural Note
H-2 (NH) Broad Singlet (bs)~11.4 ppm~9.5 ppm (broad/variable)Locked via H-bonding in DMSO; exchanges rapidly in CDCl

.
H-8 Doublet (d, J ~ 2.0 Hz)~8.3 ppm~8.4 ppmStrong anisotropic deshielding from the adjacent C=O group.
H-6 Doublet of doublets (dd)~7.7 ppm~7.6 ppmOrtho coupling to H-5 (J ~8.5 Hz); meta coupling to H-8 (J ~2.0 Hz).
H-5 Doublet (d, J ~ 8.5 Hz)~7.5 ppm~7.4 ppmOrtho coupling to H-6.
H-4 Singlet (s)~6.5 ppm~6.3 ppmVinyl proton on the electron-rich heterocyclic core.
CH

(C-3)
Singlet (s)~2.3 ppm~2.4 ppmAllylic/heteroaromatic methyl group.

Methodological Comparison: Field Strength

  • 400 MHz (Routine Screening): A 400 MHz instrument provides sufficient resolution to confirm the basic scaffold. However, the H-5 and H-6 signals may exhibit second-order roofing effects or partial overlap, making precise integration and coupling constant extraction difficult.

  • 600 MHz (High-Resolution Structural Confirmation): A 600 MHz instrument is highly recommended for final publication-grade characterization. The higher field strength increases chemical shift dispersion, cleanly separating the H-5 (d), H-6 (dd), and H-8 (d) spin system into a first-order spectrum, allowing unambiguous confirmation of the bromine position at C-7.

NMR_Workflow Start Synthesized Compound 7-bromo-3-methylisoquinolin-1(2H)-one Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (High Solubility, Locks NH) Solvent->DMSO Preferred CDCl3 CDCl3 (Low Solubility, Broad NH) Solvent->CDCl3 Alternative Field Field Strength Selection DMSO->Field CDCl3->Field LowField 400 MHz (Routine Screening) Field->LowField HighField 600 MHz (High Resolution for H-6/H-8) Field->HighField Optimal Analysis 1H NMR Acquisition & Processing LowField->Analysis HighField->Analysis

Decision matrix for optimizing the NMR characterization workflow.

Standardized Experimental Protocol

To guarantee a self-validating and reproducible analytical system, adhere strictly to the following sample preparation and acquisition protocol:

Step 1: Sample Preparation

  • Weigh exactly 5.0 - 8.0 mg of highly purified 7-bromo-3-methylisoquinolin-1(2H)-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-

    
     (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Causality Note: Filter the solution through a 0.2 µm PTFE syringe filter directly into a clean 5 mm NMR tube. This removes paramagnetic impurities and undissolved particulates that distort magnetic field homogeneity and broaden spectral lines.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe (if available) at 298 K.

  • Tune and match the probe specifically to the

    
    H resonance frequency for the specific sample dielectric.
    
  • Lock onto the deuterium frequency of the DMSO-

    
     solvent.
    
  • Perform automated 3D gradient shimming (e.g., TopShim). Manually adjust the Z1 and Z2 shims until the TMS internal standard peak achieves a linewidth at half-height of

    
     0.5 Hz.
    

Step 3: Acquisition Parameters

  • Set the spectral width to 15 ppm (to capture the downfield N-H proton).

  • Apply a relaxation delay (D1) of 2.0 seconds to ensure full relaxation of all protons, guaranteeing accurate quantitative integration.

  • Acquire 16 to 32 transients (scans) using a standard 30° or 90° pulse sequence.

Step 4: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation to enhance the signal-to-noise ratio without compromising the fine meta-coupling resolution of H-8 and H-6.

  • Phase correct the spectrum manually (zero-order and first-order).

  • Baseline correct the spectrum and reference the TMS singlet precisely to 0.00 ppm.

References

  • Rothweiler, U., Czarna, A., Krajewski, M., Ciombor, J., Kalinski, C., Khazak, V., ... & Holak, T. A. (2008). Isoquinolin-1-one inhibitors of the MDM2-p53 interaction. ChemMedChem, 3(7), 1118-1128.[Link]

  • Gerega, A., Lapinski, L., Nowak, M. J., Furmanchuk, A., & Leszczynski, J. (2007). Systematic Effect of Benzo-Annelation on Oxo−Hydroxy Tautomerism of Heterocyclic Compounds. Experimental Matrix-Isolation and Theoretical Study. The Journal of Physical Chemistry A, 111(26), 5803-5812.[Link]

Sources

Comparative

comparative study of 3-methyl vs 3-ethyl-7-bromo-isoquinolinone

Comparative Scaffold Analysis: 3-Methyl vs. 3-Ethyl-7-Bromo-Isoquinolinone in Targeted Drug Discovery Executive Summary & Structural Rationale The 1(2H)-isoquinolinone scaffold is a well-established privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Scaffold Analysis: 3-Methyl vs. 3-Ethyl-7-Bromo-Isoquinolinone in Targeted Drug Discovery

Executive Summary & Structural Rationale

The 1(2H)-isoquinolinone scaffold is a well-established privileged structure in medicinal chemistry, frequently utilized in the design of poly(ADP-ribose) polymerase (PARP) inhibitors[1] and Rho-associated protein kinase (ROCK) inhibitors [2]. The lactam motif (NH-C=O) serves as a critical hydrogen bond donor-acceptor pair, capable of mimicking the nicotinamide moiety of NAD+ in PARP enzymes [3] or anchoring into the ATP-binding hinge region of various kinases [4].

When optimizing this scaffold, the C7 position is routinely brominated to provide a versatile vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling). However, the choice of alkyl substitution at the C3 position—specifically methyl versus ethyl —profoundly dictates the scaffold's physicochemical properties, steric profile, and ultimate target selectivity.

  • Steric Bulk and Target Fit: The C3-methyl group presents minimal steric hindrance, making it ideal for tightly constrained binding pockets, such as the catalytic site of PARP-1. In contrast, the C3-ethyl group introduces additional bulk and rotational degrees of freedom. While this can cause steric clashes in narrow pockets, it is highly advantageous for filling larger hydrophobic sub-pockets, a strategy often employed to achieve selectivity in kinase inhibitors.

  • Physicochemical Impact: The transition from a methyl to an ethyl group increases the calculated partition coefficient (cLogP) by approximately 0.5 units. This shift significantly impacts aqueous solubility, membrane permeability, and susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism.

Comparative Data Analysis

The following tables summarize the baseline quantitative differences between the two unsubstituted scaffolds. Note: Data represent the baseline metrics of the core intermediates prior to C7 functionalization.

Table 1: Physicochemical Properties

Property 3-Methyl-7-bromo-isoquinolinone 3-Ethyl-7-bromo-isoquinolinone
Molecular Weight 238.08 g/mol 252.11 g/mol
cLogP ~2.1 ~2.6
Topological Polar Surface Area (TPSA) 29.1 Ų 29.1 Ų

| Kinetic Solubility (pH 7.4) | ~150 µM | ~85 µM |

Table 2: Baseline In Vitro Profiling

Assay 3-Methyl Variant 3-Ethyl Variant
Human Liver Microsomes (HLM) T1/2 >120 min (High Stability) ~85 min (Moderate Stability)
PARP-1 Surrogate Pocket Binding Optimal Fit Reduced Affinity (Steric Clash)

| ROCK1 Surrogate Hinge Binding | Baseline | Enhanced (Hydrophobic Fill) |

Experimental Protocols & Causality

To ensure high scientific integrity, the following methodologies detail not only the procedural steps but the mechanistic causality and validation systems behind them.

Protocol 1: Late-Stage Functionalization (C7 Suzuki-Miyaura Cross-Coupling)

This protocol describes the attachment of an aryl group to the C7-bromo vector.

  • Reagent Preparation: Combine the brominated scaffold (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a 1,4-dioxane/water (4:1) mixture.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). The base is strictly required to activate the boronic acid into a reactive boronate complex, facilitating the transmetalation step.

  • Degassing: Sparge the mixture with argon gas for 15 minutes prior to catalyst addition.

    • Causality & Validation: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Continuous bubbling displaces dissolved O₂. The reaction's success depends entirely on this anoxic environment.

  • Catalyst Addition & Heating: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90°C for 4 hours.

    • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing unwanted dehalogenation of the isoquinolinone scaffold.

  • LC-MS Monitoring (Self-Validation):

    • Validation: The protocol is self-validating via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M / M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Complete conversion is definitively confirmed when this doublet is entirely replaced by the desired product mass peak.

Protocol 2: Liver Microsomal Stability Assay

This protocol evaluates the metabolic clearance differences driven by the C3-alkyl substitution.

  • Incubation Setup: Prepare a 1 µM solution of the scaffold in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

    • Causality: A low substrate concentration (1 µM) is used to ensure the reaction remains in the linear range of enzyme kinetics (well below the

      
       of most CYP enzymes), preventing saturation and false-positive stability readings.
      
  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

    • Causality: CYP450 enzymes require NADPH as an obligate electron donor. Using a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) maintains a constant supply of NADPH without altering the assay's pH or osmolarity.

  • Quenching & Protein Precipitation: At designated time points (0, 15, 30, 60 minutes), extract an aliquot and immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity at precise time intervals. This ensures the kinetic decay data is temporally accurate.

  • LC-MS/MS Analysis & Control Validation:

    • Validation: The system's trustworthiness is validated by running a parallel control with testosterone (a known rapid CYP3A4 substrate). If the testosterone half-life falls within expected historical ranges (<15 mins), the metabolic competence of the microsomes is confirmed, validating the scaffold data.

Workflow & Pathway Visualization

ScaffoldComparison Core 7-Bromo-Isoquinolin-1(2H)-one Core Scaffold C3Me 3-Methyl Substitution (Lower LogP, Smaller Bulk) Core->C3Me Alkylation C3Et 3-Ethyl Substitution (Higher LogP, Larger Bulk) Core->C3Et Alkylation PARP PARP-1/2 Target Profile (Favors tight pocket) C3Me->PARP Optimal Fit MetabMe High Microsomal Stability (Slower CYP clearance) C3Me->MetabMe Reduced Lipophilicity Kinase ROCK1/2 Target Profile (Favors hydrophobic fill) C3Et->Kinase Hydrophobic Interaction MetabEt Lower Microsomal Stability (Faster CYP clearance) C3Et->MetabEt Increased Lipophilicity

Workflow mapping C3-alkyl substitution to target selectivity and metabolic outcomes.

Conclusion

The selection between 3-methyl and 3-ethyl-7-bromo-isoquinolinone should be strictly dictated by the target binding site architecture and the desired pharmacokinetic profile. The 3-methyl variant is superior for programs requiring high metabolic stability and binding to sterically constrained pockets (e.g., PARP inhibitors). Conversely, the 3-ethyl variant is the preferred intermediate when targeting larger kinase hinge regions where increased lipophilicity and hydrophobic packing can drive target affinity and selectivity.

References

  • Title: 5-Benzamidoisoquinolin-1-ones and 5-(ω-Carboxyalkyl)isoquinolin-1-ones as Isoform-Selective Inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors: Part 2, optimization for blood pressure reduction in spontaneously hypertensive rats Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Poly(ADP-ribose)polymerase Inhibition – Where Now? Source: Current Medicinal Chemistry URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry URL: [Link]

Validation

A Spectroscopic Guide to the Structural Elucidation of Isoquinolinone and its Tetrahydroisoquinoline Analog

A Comparative Analysis of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- and its Saturated Counterpart Prepared by: Dr. Gemini, Senior Application Scientist Introduction In the landscape of medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- and its Saturated Counterpart

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the isoquinoline and tetrahydroisoquinoline scaffolds are of paramount importance, forming the core of numerous biologically active compounds. The transition from an aromatic isoquinolinone to its saturated tetrahydroisoquinoline analog induces significant changes in the molecule's three-dimensional structure and electronic properties. These alterations are directly reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- and its corresponding analog, 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one .

This document is intended for researchers, scientists, and drug development professionals, offering a framework for the structural characterization of these and similar heterocyclic systems. The comparison will encompass Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both predicted data based on analogous compounds and the foundational principles for their interpretation.

Structural Rationale for Spectroscopic Differences

The core difference between the two molecules lies in the degree of saturation of the pyridine ring. The isoquinolinone possesses a planar, aromatic ring system, leading to deshielded protons and carbons in the NMR spectra and characteristic aromatic stretching vibrations in the IR spectrum. In contrast, the tetrahydroisoquinoline analog has a non-planar, saturated heterocyclic ring, resulting in more shielded, aliphatic-type signals in the NMR and the appearance of C-H stretching and bending vibrations typical of alkanes in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectra of the two compounds are expected to be markedly different, particularly in the regions corresponding to the heterocyclic ring protons.

1(2H)-Isoquinolinone, 7-bromo-3-methyl- (Predicted)

  • Aromatic Region (δ 7.0-8.5 ppm): The protons on the benzene ring (H-5, H-6, H-8) will appear in this downfield region, showing characteristic splitting patterns (e.g., doublets, doublet of doublets) based on their coupling with neighboring protons. The presence of the electron-withdrawing bromine atom at C-7 will influence the chemical shifts of the adjacent protons. The vinyl proton at H-4 will also be in this region, likely as a singlet or a finely split multiplet.

  • Vinyl Methyl Group (δ ~2.2-2.5 ppm): The methyl group at C-3 is attached to a double bond and will appear as a singlet in this region.

  • N-H Proton (δ > 10 ppm, broad): The proton on the nitrogen atom of the lactam is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and the influence of the adjacent carbonyl group.

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Predicted)

  • Aromatic Region (δ 7.0-7.8 ppm): The protons on the benzene ring (H-5, H-6, H-8) will still be present, but their chemical shifts may be slightly different compared to the aromatic analog due to the change in the overall electronic structure.

  • Aliphatic Region (δ 2.5-4.0 ppm): This is where the most significant changes will be observed.

    • H-3 and H-4 Protons: The protons at C-3 and C-4 are now part of a saturated ring. The H-3 proton will likely be a multiplet, coupled to the H-4 protons and the methyl group. The two protons at C-4 will be diastereotopic and are expected to appear as a complex multiplet.

    • Methyl Group (δ ~1.2 ppm): The methyl group at C-3 is now attached to a saturated carbon and will appear as a doublet, coupled to the H-3 proton.

  • N-H Proton (δ ~7.5-8.5 ppm, broad): The amide N-H proton will still be present but may appear at a slightly more upfield position compared to the isoquinolinone.

Data Summary: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1(2H)-Isoquinolinone, 7-bromo-3-methyl-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneKey Differences
Aromatic-H~7.0 - 8.5~7.0 - 7.8Minor shifts due to electronic changes.
H-4~7.0 - 7.5 (vinyl)~2.8 - 3.2 (aliphatic, multiplet)Shift from vinylic to aliphatic region.
H-3-~3.0 - 3.5 (aliphatic, multiplet)Appearance of an aliphatic methine proton.
3-CH₃~2.2 - 2.5 (singlet)~1.2 (doublet)Upfield shift and change in multiplicity.
N-H> 10 (broad singlet)~7.5 - 8.5 (broad singlet)Upfield shift.
¹³C NMR Spectroscopy: Tracking Carbon Hybridization

The ¹³C NMR spectrum provides a clear distinction between the sp² hybridized carbons of the aromatic and vinyl groups in the isoquinolinone and the sp³ hybridized carbons of the saturated ring in its analog.

1(2H)-Isoquinolinone, 7-bromo-3-methyl- (Predicted)

  • Carbonyl Carbon (δ ~160-165 ppm): The lactam carbonyl carbon is expected to be significantly downfield.

  • Aromatic and Vinylic Carbons (δ ~115-150 ppm): All other carbons of the bicyclic system, except for the methyl group, are sp² hybridized and will appear in this region. The carbon bearing the bromine (C-7) will be shifted to a lower field.

  • Methyl Carbon (δ ~18-22 ppm): The methyl carbon will be in the typical aliphatic region.

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Predicted)

  • Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be in a similar downfield region.

  • Aromatic Carbons (δ ~120-145 ppm): The carbons of the benzene ring will remain in this region.

  • Aliphatic Carbons (δ ~20-60 ppm): The key difference will be the appearance of new signals in the aliphatic region corresponding to C-3 and C-4.

  • Methyl Carbon (δ ~15-20 ppm): The methyl carbon will be in a similar aliphatic region.

Data Summary: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1(2H)-Isoquinolinone, 7-bromo-3-methyl-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneKey Differences
C=O~160-165~165-170Minor shift.
Aromatic-C~115-150~120-145Minor shifts.
C-4~120-130 (sp²)~30-40 (sp³)Shift from sp² to sp³ region.
C-3~140-150 (sp²)~40-50 (sp³)Shift from sp² to sp³ region.
3-CH₃~18-22~15-20Minor upfield shift.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 15 ppm.

    • Use a 90° pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Workflow for NMR-Based Structural Comparison

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Comparison A Weigh 5-10 mg of Isoquinolinone Analog C Dissolve in 0.6 mL of Deuterated Solvent (e.g., CDCl3) with TMS A->C B Weigh 5-10 mg of Tetrahydroisoquinoline Analog B->C D Acquire 1H NMR Spectrum (400 MHz) C->D E Acquire 13C NMR Spectrum (100 MHz) C->E F Process Spectra: FT, Phasing, Baseline Correction D->F E->F G Assign Signals: Chemical Shifts, Multiplicities, Couplings F->G H Compare Spectra: Identify Key Differences in Aromatic vs. Aliphatic Regions G->H I Correlate Spectral Differences with Structural Changes H->I

Caption: Workflow for the comparative NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key differences in the IR spectra of the two compounds will arise from the presence of the C=C double bonds in the isoquinolinone and the C-H single bonds in the saturated ring of the tetrahydroisoquinoline analog.

1(2H)-Isoquinolinone, 7-bromo-3-methyl- (Predicted)

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching of the lactam.

  • C-H Aromatic/Vinylic Stretch: Absorptions above 3000 cm⁻¹ due to the C-H stretching of the aromatic and vinylic protons.[1]

  • C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the lactam carbonyl group.

  • C=C Stretch: Medium intensity bands in the 1500-1600 cm⁻¹ region due to the stretching vibrations of the aromatic and vinyl C=C bonds.[1]

7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (Predicted)

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ for the amide N-H stretching.

  • C-H Aromatic Stretch: Absorptions above 3000 cm⁻¹.[1]

  • C-H Aliphatic Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching of the sp³ hybridized carbons in the saturated ring.[1]

  • C=O Stretch: A strong, sharp absorption band around 1640-1670 cm⁻¹ for the amide carbonyl group. The position might be slightly different from the isoquinolinone due to changes in conjugation.

  • C=C Aromatic Stretch: Medium intensity bands in the 1500-1600 cm⁻¹ region.

Data Summary: Predicted Key IR Absorptions (cm⁻¹)

Functional Group1(2H)-Isoquinolinone, 7-bromo-3-methyl-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneKey Differences
N-H Stretch~3200-3400 (broad)~3200-3400 (broad)Similar
C-H Aromatic/Vinylic> 3000> 3000Similar
C-H Aliphatic-~2850-2960Presence of strong aliphatic C-H stretches.
C=O Stretch~1650-1680~1640-1670Minor shift possible.
C=C Stretch~1500-1600~1500-1600 (aromatic only)Absence of vinyl C=C stretch.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Comparative IR Analysis

G A Prepare Samples (KBr pellet or ATR) B Acquire Background Spectrum (FTIR Spectrometer) A->B C Acquire Sample Spectra (Isoquinolinone & Tetrahydroisoquinoline) B->C D Process Spectra (Background Subtraction) C->D E Identify Characteristic Peaks (N-H, C=O, C-H, C=C stretches) D->E F Compare Spectra for Key Differences (e.g., presence/absence of aliphatic C-H stretches) E->F G Correlate Spectral Features with Molecular Structures F->G

Caption: General workflow for comparative IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Key Features to Expect:

  • Molecular Ion Peak (M⁺): Both compounds contain one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum of both compounds will show a characteristic M⁺ and M+2 isotopic pattern with two peaks of almost equal intensity, separated by 2 m/z units.[2]

    • 1(2H)-Isoquinolinone, 7-bromo-3-methyl-: C₁₀H₈BrNO, Molecular Weight ≈ 238.08 g/mol . Expect peaks at m/z ≈ 237 and 239.

    • 7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one: C₁₀H₁₀BrNO, Molecular Weight ≈ 240.10 g/mol . Expect peaks at m/z ≈ 239 and 241.

  • Fragmentation Patterns:

    • Isoquinolinone: The aromatic system is relatively stable, and fragmentation may involve the loss of CO, Br, or cleavage of the methyl group.

    • Tetrahydroisoquinoline: The saturated ring is more susceptible to fragmentation. Common fragmentation pathways for tetrahydroisoquinolines include retro-Diels-Alder reactions and cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).

Data Summary: Predicted Mass Spectrometry Data

Feature1(2H)-Isoquinolinone, 7-bromo-3-methyl-7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-oneKey Differences
Molecular FormulaC₁₀H₈BrNOC₁₀H₁₀BrNODifference of two hydrogen atoms.
Molecular Weight~238.08~240.10Difference of 2 Da.
M⁺ / M+2 Peaksm/z ~237 / 239m/z ~239 / 241Shift in m/z values.
FragmentationLoss of CO, Br, CH₃Alpha-cleavage, retro-Diels-AlderDifferent fragmentation pathways.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Mass Spectrometry Analysis

G A Sample Introduction (Direct Infusion, GC, or LC) B Ionization (e.g., EI or ESI) A->B C Mass Analysis (Separation by m/z) B->C D Detection C->D E Generate Mass Spectrum D->E F Data Interpretation: - Identify Molecular Ion (M+) & Isotope Pattern - Analyze Fragmentation E->F

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic comparison of 1(2H)-Isoquinolinone, 7-bromo-3-methyl- and its tetrahydroisoquinoline analog reveals a clear and predictable set of differences that directly correlate with their structural features. The transition from an aromatic to a saturated heterocyclic ring system is most prominently observed in the ¹H and ¹³C NMR spectra, with the appearance of aliphatic signals and the disappearance of vinylic signals. IR spectroscopy provides confirmatory evidence through the presence of aliphatic C-H stretching vibrations. Mass spectrometry distinguishes the two compounds based on their molecular weight and differing fragmentation patterns.

By understanding these fundamental spectroscopic principles and applying the standardized experimental protocols outlined in this guide, researchers can confidently characterize and differentiate between these and other related heterocyclic compounds, which is a critical step in the process of drug discovery and development.

References

  • Chemotion. (2025). NMR Analysis. Retrieved from [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link][3]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][1]

Sources

Comparative

Comparative Guide: Synthetic Routes for Substituted Isoquinolines

Substituted isoquinolines are privileged pharmacophores ubiquitous in natural alkaloids and synthetic therapeutics, exhibiting profound antimicrobial, cardiovascular, and CNS-modulating activities. Historically, the cons...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted isoquinolines are privileged pharmacophores ubiquitous in natural alkaloids and synthetic therapeutics, exhibiting profound antimicrobial, cardiovascular, and CNS-modulating activities. Historically, the construction of the isoquinoline core relied on stoichiometric, harsh classical methods. However, the advent of transition-metal-catalyzed C–H activation and cross-coupling has revolutionized this space, offering unprecedented regioselectivity and functional group tolerance.

This guide objectively compares classical cyclodehydration with modern catalytic methodologies, providing researchers with actionable, self-validating experimental protocols and mechanistic insights to optimize late-stage drug development.

Classical Approach: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction remains a foundational strategy for assembling 3,4-dihydroisoquinolines, which are subsequently oxidized to fully aromatic isoquinolines. Traditionally, this involves the cyclodehydration of β-arylethylamides using harsh reagents like


 or 

.

However, the classic approach frequently fails with electron-deficient arenes or 1,2-diarylethylamides due to a competing retro-Ritter elimination that yields stilbenes instead of the desired heterocycle. To circumvent this, Larsen et al. developed a highly efficient modification utilizing oxalyl chloride and


 (1)[1].
Protocol 1: Modified Bischler-Napieralski Synthesis

This protocol utilizes an N-acyliminium intermediate to prevent retro-Ritter fragmentation, ensuring high yields even with unactivated substrates.

  • Acyliminium Generation: Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to 0 °C and dropwise add oxalyl chloride (1.2 equiv).

    • Causality: Oxalyl chloride reacts with the amide to form a stable 2-chlorooxazolidine-4,5-dione intermediate. This structural rigidity prevents the elimination of the nitrile group (retro-Ritter), a primary failure point in traditional protocols[1].

  • Lewis Acid Activation: Introduce anhydrous

    
     (1.1 equiv) to the mixture.
    
    • Causality: The Lewis acid abstracts the chloride, generating a highly electrophilic N-acyliminium species primed for intramolecular attack[1].

  • Cyclization: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

    • Causality: The electron-rich aromatic ring undergoes intramolecular electrophilic aromatic substitution, trapping the iminium ion to form an oxalyl adduct[1].

  • Deprotection & Aromatization: Concentrate the crude mixture and reflux in a methanol-sulfuric acid solution for 2 hours.

    • Causality: The acidic reflux cleaves the oxalyl protecting group, yielding the 3,4-dihydroisoquinoline. Subsequent oxidation (e.g., using Pd/C or DDQ) affords the fully aromatic substituted isoquinoline[1].

BN_Reaction A β-arylethylamide B Oxalyl Chloride & FeCl3 A->B Activation C N-Acyliminium Intermediate B->C Cl- Abstraction D Electrophilic Aromatic Substitution C->D Cyclization E Oxalyl Adduct D->E Trapping F MeOH / H2SO4 (Deprotection) E->F Cleavage G Substituted Isoquinoline F->G Final Aromatization

Caption: Logical workflow of the modified Bischler-Napieralski isoquinoline synthesis.

Modern Approach: Transition-Metal Catalyzed C–H Activation

To address the poor atom economy and harsh conditions of classical methods, modern synthesis relies on transition-metal-catalyzed C–H functionalization. Rh(III)-catalyzed C–H activation/annulation of oximes with alkynes or alkenes has emerged as a premier, redox-neutral pathway (2)[2].

Protocol 2: Rh(III)-Catalyzed C–H Activation/Annulation

This protocol leverages an internal oxidant strategy, eliminating the need for stoichiometric external oxidants.

  • Catalyst & Substrate Assembly: In an oven-dried Schlenk tube, combine the oxime substrate (1.0 equiv), the alkyne/alkene coupling partner (1.2 equiv), and the

    
     catalyst (2.5 mol%).
    
    • Causality: The

      
       ligand provides steric bulk that stabilizes the Rh(III) active center. The oxime nitrogen acts as a directing group, coordinating to the metal to bring it into proximity with the ortho-C–H bond[2].
      
  • Additive Introduction: Add

    
     (20 mol%) and an appropriate solvent (e.g., Methanol or DCE).
    
    • Causality: Acetate functions as a mild base, facilitating the Concerted Metalation-Deprotonation (CMD) pathway, which is the rate-limiting step for breaking the inert C–H bond[2].

  • Annulation: Seal the tube and stir at 60–110 °C for 2–16 hours under an inert atmosphere.

    • Causality: Following the insertion of the alkyne into the Rh-aryl bond, reductive elimination forms the new C–N bond. Crucially, the internal N–O bond of the oxime cleaves, regenerating the active Rh(III) catalyst and driving the reaction forward without external oxidants[2].

  • Purification: Cool the mixture, filter through a short Celite pad to remove the transition metal catalyst, concentrate in vacuo, and purify via flash column chromatography.

Rh_Catalysis Cat Rh(III) Active Catalyst CH C-H Activation (Cyclometalation) Cat->CH + Substrate Sub Oxime Substrate Sub->CH Alk Alkyne Insertion CH->Alk + Coupling Partner Red Reductive Elimination & N-O Cleavage Alk->Red Annulation Red->Cat Catalyst Regeneration Prod Substituted Isoquinoline Red->Prod Product Release

Caption: Catalytic cycle of Rh(III)-catalyzed C-H activation and annulation.

Alternative Modern Route: Palladium-Catalyzed α-Arylation

Another highly convergent strategy utilizes sequential palladium-catalyzed α-arylation of ketones followed by cyclization. This method is particularly useful for constructing polysubstituted isoquinolines and their corresponding N-oxides from readily available precursors (3)[3]. By employing milder bases during the arylation step, sensitive functionalities (e.g., nitro groups, methyl esters) can be carried through the synthesis without degradation[3].

Quantitative Comparison of Synthetic Routes

To assist in route selection, the following table summarizes the performance metrics of the three primary methodologies discussed:

ParameterModified Bischler-NapieralskiRh(III)-Catalyzed C–H ActivationPd-Catalyzed α-Arylation
Primary Mechanism Electrophilic Aromatic SubstitutionDirected C–H Activation / AnnulationCross-Coupling / Condensation
Typical Yields 40–92%70–98%69–96%
Reaction Temperature 80–140 °C (Reflux)60–110 °C80–100 °C
Atom Economy Low (Requires stoichiometric reagents)High (Catalytic Rh, internal oxidant)Moderate (Requires halogenated arenes)
Functional Group Tolerance Poor to Moderate (Fails with highly deactivated rings)Excellent (Tolerates halogens, esters, nitro)Very Good (Tolerates sterically hindered bromides)
Regioselectivity Substrate-dependent (ortho/para directing effects)Highly specific (Directed by N-heteroatom)Highly specific (Controlled by ketone enolate)

Conclusion & Future Perspectives

While classical methods like the Bischler-Napieralski reaction remain useful for specific unfunctionalized scaffolds, transition-metal-catalyzed C–H activation represents the current gold standard for synthesizing highly substituted isoquinolines. The Rh(III) protocols offer superior step economy, atom economy, and functional group tolerance.

Looking forward, the field is rapidly shifting towards even greener alternatives. Recent advancements have demonstrated the viability of metal-free, visible-light-induced photocatalytic cascade reactions to synthesize isoquinoline-1,3-diones under environmentally benign conditions (4)[4]. These eco-compatible routes will likely dominate the next generation of pharmaceutical manufacturing.

References

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines Organic Chemistry Portal / J. Org. Chem. URL: [Link]

  • Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones Proceedings of the National Academy of Sciences (PNAS) / PMC URL:[Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes RSC Advances (RSC Publishing) URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of Substitutions on the Isoquinolinone Ring: A Comparative Guide

The isoquinolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, offering a rigid, planar core capable of participating in diverse hydrogen-bonding and π-π stacking interactions. Because of its st...

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinolinone scaffold is a highly privileged pharmacophore in medicinal chemistry, offering a rigid, planar core capable of participating in diverse hydrogen-bonding and π-π stacking interactions. Because of its structural versatility, subtle substitutions on the isoquinolinone ring can dramatically shift a molecule's biological target and therapeutic utility.

This guide objectively compares the structure-activity relationship (SAR) of isoquinolinone derivatives across two distinct therapeutic modalities: Antiviral Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and Anticancer Microtubule Targeting Agents . By analyzing the causality behind specific structural modifications, this guide provides drug development professionals with actionable insights into optimizing the isoquinolinone core.

Target Divergence: Antiviral vs. Anticancer Optimization

The biological activity of the isoquinolinone ring is dictated by how its peripheral substituents interact with target-specific binding pockets.

Case Study A: HBV Capsid Assembly Modulators (Antiviral)

In the development of HBV CAMs, such as the clinical candidate AB-836, the isoquinolinone core binds to the dimer:dimer interface of the HBV core protein (Cp). Crystallographic data (e.g., PDB 9C9V) reveals a unique binding mode: the isoquinolinone core forces the displacement of a C-terminal protein loop (residues L140 and S141) and occupies the vacated space .

SAR Causality: Methoxylation of the isoquinolinone phenyl ring is highly position-dependent. Substitutions at the 5- or 6-positions cause severe steric clashes with the rigid boundaries of the newly formed pocket, resulting in a 30-fold drop in antiviral potency. Conversely, the 7-position is oriented toward a more accommodating region, allowing derivatives to maintain electrostatic interactions with accessible tyrosine residues without disrupting the core's anchoring hydrogen bonds (W102/T128).

Case Study B: Microtubule Destabilization (Anticancer)

When repurposed as anticancer agents, 3-arylisoquinolinones target the colchicine binding site of tubulin. Here, the primary isoquinolinone ring acts as a static anchor, while the 3-aryl ring dictates pocket specificity .

SAR Causality: The spatial orientation of substituents on the 3-aryl ring is the critical determinant of cytotoxicity. A meta-substitution allows the functional group (e.g., -OMe or -F) to perfectly occupy a hydrophobic subpocket within tubulin. A para-substitution projects the functional group too deeply into the protein matrix, causing a thermodynamic penalty (increased free energy of binding) that renders the compound inactive. Interestingly, shifting a fluorine atom on the primary isoquinolinone ring from the 6-position to the 7-position has negligible effects, proving the primary ring's role is strictly anchoring.

G Root Isoquinolinone Scaffold HBV HBV Modulators Root->HBV Cancer Tubulin Inhibitors Root->Cancer S1 5-/6-Methoxy: Steric Clash HBV->S1 S2 7-Methoxy: Tolerated (180 nM) HBV->S2 S3 para-Substitution: Pocket Clash Cancer->S3 S4 meta-Substitution: Optimal Fit (<1 µM) Cancer->S4

Fig 1. Divergent SAR logic tree for isoquinolinone substitutions across therapeutic targets.

Quantitative SAR Comparison

The following tables summarize the performance of structural alternatives, highlighting the extreme sensitivity of the isoquinolinone scaffold to positional isomerism.

Table 1: SAR of Isoquinolinone-Based HBV CAMs

Data sourced from the optimization of AB-836 .

CompoundSubstitution on Isoquinolinone RingAliphatic Branching (β-carbon)Antiviral Potency (EC₅₀)Impact on Binding Affinity
3b UnsubstitutedNoneBaselineOptimal baseline anchoring.
3i UnsubstitutedIsobutyl7 nM>60-fold increase; fills hydrophobic pocket.
4a 5-MethoxyNone~30-fold reductionSevere steric clash with displaced L140 loop.
4b 6-MethoxyNone~30-fold reductionDisruption of core H-bond network.
4c 7-MethoxyNone180 nMTolerated; maintains accessible electrostatics.
Table 2: SAR of 3-Arylisoquinolinones in Cancer Cell Lines

Data sourced from tubulin-targeting proliferation assays.

CompoundPrimary Ring Sub.3-Aryl Ring Sub.IC₅₀ (MDA-MB-231)IC₅₀ (HepG2)Mechanistic Rationale
2 6-Fluorometa-OMe0.68 ± 0.13 µM0.4 - 0.8 µMmeta-group occupies tubulin subpocket.
3 6-Fluoropara-OMe> 50 µM> 50 µMpara-group causes deep steric clash.
4 6-Fluorometa-Fluoro0.60 ± 0.06 µM0.60 µMHigh potency; optimal subpocket fit.
5 6-Fluoropara-Fluoro> 50 µM> 50 µMInactive due to thermodynamic penalty.
6 7-Fluorometa-OMe0.38 ± 0.02 µM0.4 - 0.8 µMPrimary ring acts only as an anchor.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the biological evaluation of these compounds relies on self-validating assay systems. Below are the field-proven protocols used to generate the SAR data.

Protocol A: HBV DNA Reduction & Capsid Uncoating Assay

This assay evaluates the efficacy of isoquinolinone CAMs by measuring the reduction of intracellular HBV DNA.

Self-Validating Mechanism: The protocol mandates the co-quantification of secreted Hepatitis B e-Antigen (HBeAg). Because HBeAg secretion is independent of capsid assembly, it serves as an internal control for generalized cytotoxicity. A true CAM will drastically reduce HBV DNA while leaving HBeAg levels relatively stable, proving the mechanism is target-specific and not an artifact of cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepAD38 cells (which express HBV under a tetracycline-repressible promoter) in 96-well plates at

    
     cells/well.
    
  • Induction & Treatment: Remove tetracycline from the media to induce viral replication. Simultaneously, add serial dilutions of the isoquinolinone compounds (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate for 7 days at 37°C, refreshing the compound-containing media on day 4.

  • Lysis & Extraction: Lyse the cells using a standard NP-40 buffer. Extract intracellular total DNA using a commercial spin-column kit.

  • Quantification (qPCR): Perform quantitative PCR targeting the HBV core gene to determine the EC₅₀.

  • Counter-Screen (Validation): Sample the supernatant prior to lysis and quantify HBeAg via ELISA to rule out off-target cytotoxicity.

G A Isoquinolinone Core (HBV CAM) B Binding at Cp Dimer:Dimer Interface A->B Targets C Displacement of L140/S141 Loop B->C Induces D H-Bond Network (W102 / T128) B->D Anchors via E Inhibition of Capsid Uncoating C->E Leads to D->E Stabilizes

Fig 2. Mechanistic pathway of isoquinolinone-based HBV capsid assembly modulators.

Protocol B: Sulforhodamine B (SRB) Proliferation Assay

This assay measures the antiproliferative activity of 3-arylisoquinolinones against cancer cell lines.

Self-Validating Mechanism: The inclusion of a "Day 0" (T0) control plate, which is fixed immediately prior to compound addition, is critical. By comparing the final Optical Density (OD) of treated wells against the T0 OD, researchers can definitively classify a compound as cytostatic (final OD ≈ T0 OD) or cytotoxic (final OD < T0 OD), internally validating the mechanism of growth inhibition.

Step-by-Step Workflow:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HepG2) in 96-well plates at optimized densities (typically

    
     cells/well) and incubate for 24 hours to allow attachment.
    
  • T0 Fixation: Fix one dedicated plate with cold 10% Trichloroacetic Acid (TCA) to establish the baseline cell population prior to drug exposure.

  • Compound Exposure: Treat the remaining plates with serial dilutions of the isoquinolinone derivatives for 96 hours.

  • Fixation & Staining: Fix the treated plates with 10% cold TCA for 1 hour at 4°C. Wash with deionized water and dry. Add 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes. SRB stoichiometrically binds to basic amino acid residues under mildly acidic conditions.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM unbuffered Tris base (pH 10.5).

  • Measurement: Read the absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

G A Seed Cells (T0 Control) B Compound Exposure (96h) A->B C TCA Fixation (Self-Validation) B->C D SRB Staining (Protein Binding) C->D E OD 540nm Quantification D->E

Fig 3. Workflow of the self-validating SRB proliferation assay for anticancer screening.

Conclusion

The isoquinolinone ring is a highly adaptable scaffold. As demonstrated, its biological trajectory is heavily dictated by the spatial geometry of its substitutions. For antiviral HBV CAMs, avoiding steric clashes at the 5- and 6-positions is paramount to maintaining the unique dimer:dimer interface binding mode. Conversely, for anticancer microtubule targeting agents, meta-substitution on the appended 3-aryl ring is an absolute requirement for accessing the necessary tubulin subpocket, with para-substitutions completely abolishing activity. Understanding these causal structure-activity relationships allows researchers to rationally design next-generation therapeutics with high target selectivity.

References

  • Cole, A. G., Kultgen, S. G., Mani, N., Fan, K. Y., Ardzinski, A., Stever, K., Dorsey, B. D., Mesaros, E. F., Thi, E. P., Graves, I., Tang, S., Harasym, T. O., Lee, A. C. H., Olland, A., Suto, R. K., & Sofia, M. J. (2024). Rational Design, Synthesis, and Structure–Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836. Journal of Medicinal Chemistry, 67(18), 16773-16795.[Link]

  • Elhemely, M. A., Belgath, A. A., El-Sayed, S., Burusco, K. K., Kadirvel, M., Tirella, A., Finegan, K., Bryce, R. A., Stratford, I. J., & Freeman, S. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4818-4833.[Link]

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